Codamine
Description
Structure
3D Structure
Properties
CAS No. |
21040-59-5 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)17(22)12-15(14)16(21)9-13-5-6-18(23-2)20(10-13)25-4/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1 |
InChI Key |
OKORHWXYDBSYNO-INIZCTEOSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC |
Other CAS No. |
21040-59-5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Natural Sources of Codamine: A Technical Guide
This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthesis of codamine. It is intended for researchers, scientists, and drug development professionals, offering detailed information on both the well-known opiate, codeine, and the distinct benzylisoquinoline alkaloid, (+)-codamine.
Codeine
Codeine is a naturally occurring opiate and a prodrug of morphine, widely utilized for its analgesic, antitussive, and antidiarrheal properties.[1][2][3]
Discovery
Codeine was first isolated in 1832 by the French chemist and pharmacist Pierre-Jean Robiquet.[1][2][4][5] This discovery followed the isolation of morphine from opium in 1804 and was a significant advancement in the understanding and utilization of the medicinal properties of the opium poppy.[2][4][5] The name "codeine" is derived from the Greek word "kṓdeia," meaning "poppy head."[1]
Natural Sources
The primary natural source of codeine is the opium poppy, Papaver somniferum.[1][6] Codeine is found in the latex, or opium, which is the dried milky exudate collected from the unripe seed capsules of the plant.[2] The concentration of codeine in opium is typically between 1% and 3%.[1] While codeine can be directly extracted from the plant, a significant portion of the commercially available codeine is synthesized from the more abundant morphine, which is also present in the opium poppy.[2]
| Natural Source | Alkaloid | Concentration in Opium |
| Papaver somniferum | Codeine | 1% - 3% |
| Papaver somniferum | Morphine | Varies, but more abundant than codeine |
Biosynthesis of Codeine
Codeine is a benzylisoquinoline alkaloid, and its biosynthesis in Papaver somniferum begins with the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions to produce the key intermediate (S)-reticuline. From (S)-reticuline, the pathway proceeds through several steps to yield thebaine, which is then converted to codeine and subsequently to morphine.
The key enzymatic steps in the later stages of codeine biosynthesis include:
-
Thebaine 6-O-demethylase (T6ODM) : Converts thebaine to neopinone (B3269370).
-
Neopinone isomerase (NISO) : Isomerizes neopinone to codeinone (B1234495).
-
Codeinone reductase (COR) : Reduces codeinone to codeine.
Experimental Protocol: Isolation and Purification of Codeine
The following is a generalized experimental protocol for the isolation and purification of codeine from Papaver somniferum poppy straw, followed by analysis using High-Performance Liquid Chromatography (HPLC).
1. Extraction:
-
Sample Preparation: Dry and finely grind poppy straw to a homogenous powder.
-
Solvent Extraction: Macerate the powdered poppy straw in an acidic aqueous solution (e.g., 0.5% sulfuric acid) for several hours with agitation. This protonates the alkaloids, increasing their solubility in the aqueous phase.
-
Filtration: Filter the mixture to separate the solid plant material from the acidic extract containing the alkaloids.
-
Basification and Liquid-Liquid Extraction: Adjust the pH of the filtrate to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide). This deprotonates the alkaloids, making them more soluble in organic solvents. Extract the alkaloids from the aqueous solution using a non-polar organic solvent such as a mixture of chloroform (B151607) and isopropanol. Repeat the extraction multiple times to ensure complete transfer of the alkaloids.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude alkaloid extract.
2. Purification by HPLC:
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the complexity of the extract and the desired separation.
-
Detection: UV detection at a wavelength of approximately 285 nm is suitable for codeine.
-
Fraction Collection: Collect the fractions corresponding to the retention time of a codeine standard.
-
Purity Analysis: Analyze the collected fractions for purity using the same or a modified HPLC method. Pool the pure fractions and evaporate the solvent to obtain purified codeine.
(+)-Codamine
(+)-Codamine is a benzylisoquinoline alkaloid with a distinct chemical structure from codeine. Information on this compound is significantly more limited in scientific literature.
Discovery
The initial discovery and isolation of (+)-codamine have been reported, with one study noting its isolation from opium as a minor phenolic alkaloid.[8]
Natural Sources
| Natural Source | Family |
| Xylopia parviflora | Annonaceae |
| Stephania pierrei | Menispermaceae |
| Papaver somniferum (minor) | Papaveraceae |
Biosynthesis of (+)-Codamine
As a benzylisoquinoline alkaloid, the biosynthesis of (+)-codamine is expected to follow the general pathway starting from L-tyrosine and proceeding through the key intermediate (S)-reticuline. The specific enzymatic steps that modify (S)-reticuline to form (+)-codamine have not been fully elucidated. The general pathway is illustrated below.
Experimental Protocol: General Alkaloid Isolation
Due to the lack of detailed published protocols for the specific isolation of (+)-codamine, a general methodology for the extraction of alkaloids from plant material is provided.
1. Extraction:
-
Sample Preparation: Dry and pulverize the plant material (e.g., bark or roots of Xylopia parviflora).
-
Defatting: Pre-extract the powdered material with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.
-
Alkaloid Extraction: Extract the defatted plant material with a polar solvent, such as methanol (B129727) or ethanol, often acidified with a small amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate alkaloid extraction.
-
Solvent Partitioning: Concentrate the alcoholic extract and partition it between an acidic aqueous layer and an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The alkaloids will remain in the acidic aqueous phase.
-
Basification and Extraction: Make the aqueous phase basic (pH 9-10) with a suitable base (e.g., sodium carbonate or ammonium hydroxide) and extract the liberated alkaloids with an immiscible organic solvent like dichloromethane (B109758) or chloroform.
2. Purification:
-
Chromatography: The crude alkaloid extract can be subjected to various chromatographic techniques for purification. This may include column chromatography on silica (B1680970) gel or alumina, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.
-
Characterization: The structure of the isolated (+)-codamine can be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR), and comparison with literature data.
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. Codeine | Description, Uses, Actions, & Abuse | Britannica [britannica.com]
- 3. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. History of Codeine [narconon.org]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. Codeine: Uses, effects and risks - Canada.ca [canada.ca]
- 7. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Quaternary isoquinoline alkaloids from Xylopia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biosynthesis of Codamine in Papaver somniferum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opium poppy, Papaver somniferum, is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), a class of secondary metabolites with significant pharmacological properties. While major alkaloids like morphine, codeine, and noscapine (B1679977) have been extensively studied, the biosynthetic pathways of many minor alkaloids remain less characterized. This technical guide provides an in-depth exploration of the biosynthesis of codamine, a benzyltetrahydroisoquinoline alkaloid found in Papaver somniferum. This document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pathway to facilitate further research and drug development.
The biosynthesis of BIAs originates from the precursor (S)-reticuline, a critical branch-point intermediate. From (S)-reticuline, various enzymatic modifications, primarily driven by O-methyltransferases (OMTs), lead to the vast diversity of alkaloids observed in the opium poppy. This compound is a derivative of (S)-reticuline, formed through a specific series of O-methylation events.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound branches off from the central BIA pathway at the key intermediate (S)-reticuline. The pathway involves sequential O-methylation steps catalyzed by specific methyltransferases.
-
(S)-Reticuline to (S)-Laudanine: The first committed step towards this compound involves the methylation of the 7-hydroxyl group of (S)-reticuline. This reaction is catalyzed by (R,S)-reticuline 7-O-methyltransferase (7OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce (S)-laudanine.[1]
-
(S)-Laudanine to Laudanosine/Codamine: Following the formation of (S)-laudanine, further O-methylation occurs at the 3'-hydroxyl group of the benzyl (B1604629) moiety. While a specific laudanine (B1197096) 3'-O-methyltransferase has not been definitively characterized, it is known that Papaver somniferum possesses 3'-O-methyltransferase activity.[2] One candidate for this reaction is an O-methyltransferase that converts (S)-laudanine to (S)-laudanosine through 3'-O-methylation. This compound, being an isomer of laudanine with a different methylation pattern on the isoquinoline (B145761) ring (6-methoxy, 7-hydroxy), is likely formed by the action of a distinct O-methyltransferase acting on a precursor like (S)-reticuline or a related intermediate. However, the precise enzymatic step leading to the specific 6-methoxy, 7-hydroxy substitution pattern of this compound from a direct precursor has not been fully elucidated in the current literature. It is plausible that an O-methyltransferase with broader substrate specificity or a yet-to-be-characterized specific enzyme is responsible.
The following diagram illustrates the proposed biosynthetic pathway from (S)-reticuline to laudanosine, which includes the formation of laudanine, a key precursor related to this compound.
Quantitative Data
The enzymatic steps in the this compound biosynthetic pathway are governed by specific kinetic parameters. The following table summarizes the available quantitative data for the key enzyme, (R,S)-reticuline 7-O-methyltransferase (7OMT), from Papaver somniferum.
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹·mM⁻¹) | Reference |
| (R,S)-reticuline 7-O-methyltransferase (7OMT) | (S)-Reticuline | 0.07 | - | 4.5 | [3][4] |
| (R)-Reticuline | 0.07 | - | 4.2 | [3][4] | |
| (R)-Protosineomenine | 0.03 | - | 1.7 | [3] | |
| (R,S)-Isoorientaline | 0.02 | - | 1.4 | [3] | |
| Guaiacol | 0.1 | - | 5.9 | [3] | |
| Isovanillic acid | 0.02 | - | 1.2 | [3] |
Experimental Protocols
This section provides a detailed methodology for a key experiment in the study of this compound biosynthesis: the O-methyltransferase Activity Assay . This protocol is representative of the methods used to characterize enzymes like 7OMT.
O-Methyltransferase Activity Assay
Objective: To determine the activity and substrate specificity of a putative O-methyltransferase involved in this compound biosynthesis.
Materials:
-
Recombinant O-methyltransferase enzyme preparation
-
Substrates: (S)-Reticuline, (S)-Laudanine, and other potential precursors
-
S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM) or unlabeled SAM
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 5 mM dithiothreitol (B142953) (DTT)
-
Stop Solution: 2 M HCl
-
Scintillation cocktail
-
Liquid scintillation counter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)
Procedure:
-
Enzyme Preparation:
-
Express the recombinant O-methyltransferase in a suitable host system (e.g., E. coli or insect cells).
-
Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Determine the protein concentration of the purified enzyme preparation using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay (Radiometric Method):
-
Prepare a reaction mixture containing:
-
Assay Buffer
-
Substrate (e.g., 100 µM (S)-Reticuline)
-
¹⁴C-SAM (e.g., 50 µM, with a specific activity of ~50 mCi/mmol)
-
Purified enzyme (e.g., 1-5 µg)
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Extract the methylated product into an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radiolabel.
-
-
Enzyme Assay (HPLC-based Method):
-
Prepare the reaction mixture as described above, but using unlabeled SAM.
-
After incubation, stop the reaction and inject an aliquot of the reaction mixture into an HPLC system.
-
Separate the substrate and product using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
-
Detect and quantify the product peak by comparing its retention time and mass spectrum (if using LC-MS) to an authentic standard.
-
Calculate the enzyme activity based on the amount of product formed.
-
Workflow Diagram:
Conclusion
The biosynthesis of this compound in Papaver somniferum is an intriguing branch of the complex benzylisoquinoline alkaloid network. While the initial step involving the 7-O-methylation of (S)-reticuline to (S)-laudanine is well-established, the subsequent enzymatic conversions leading to this compound require further investigation. The identification and characterization of the specific O-methyltransferases responsible for the final steps in this compound formation will provide a more complete understanding of BIA metabolism in the opium poppy. This knowledge is not only of fundamental scientific interest but also holds significant potential for the metabolic engineering of Papaver somniferum to produce novel or enhanced levels of specific alkaloids for pharmaceutical applications. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate details of alkaloid biosynthesis and harnessing its potential for drug discovery and development.
References
- 1. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'O-Methyltransferase, Ps3'OMT, from opium poppy: involvement in papaverine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Origins of Functional Diversity in Benzylisoquinoline Alkaloid Methyltransferases [frontiersin.org]
Pharmacological properties of Codamine
An In-depth Technical Guide on the Pharmacological Properties of Codamine
It appears there may be a misunderstanding in the requested topic, as "this compound" is not a recognized pharmaceutical agent in widespread scientific literature. The search results consistently point to "Codeine," a well-known and extensively studied opioid. Therefore, this technical guide will provide a comprehensive overview of the pharmacological properties of Codeine , assuming this was the intended subject of inquiry. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, pharmacokinetics, pharmacodynamics, and associated signaling pathways, complete with data tables, experimental methodologies, and visual diagrams.
Introduction
Codeine is an opiate alkaloid found in the opium poppy, Papaver somniferum.[1] It is widely utilized for its analgesic, antitussive, and antidiarrheal properties.[1][2][3] Clinically, it is prescribed for the management of mild to moderate pain and to suppress coughing.[4][5] Codeine is a prodrug, meaning its therapeutic effects are primarily mediated through its metabolic conversion to morphine.[1][2][3][6] This guide provides a detailed examination of the pharmacological profile of codeine.
Mechanism of Action
Codeine exerts its primary pharmacological effects after being metabolized to morphine.[1][2] Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly located in the central nervous system (CNS).[1][7] The binding of morphine to these receptors inhibits the transmission of pain signals and alters the perception of pain.[2] Codeine itself has a significantly lower affinity for the μ-opioid receptor compared to morphine.[7][8]
The antitussive (cough-suppressing) action of codeine is mediated by its direct effect on the cough center in the medulla oblongata, which reduces the sensitivity of the cough reflex.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of codeine have been extensively studied. The quantitative pharmacokinetic parameters are summarized in the table below.
Data Presentation: Pharmacokinetic Properties of Codeine
| Parameter | Value | Reference |
| Absorption | ||
| Oral Bioavailability | Approximately 60% | [2] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour | [6] |
| Distribution | ||
| Apparent Volume of Distribution | 3 to 6 L/kg | [6] |
| Protein Binding | 56.1 ± 2.5% | [9] |
| Metabolism | ||
| Primary Site | Liver | [1][2][8] |
| Key Metabolic Enzymes | CYP2D6, CYP3A4, UGT2B7 | [1][2][6][8] |
| Elimination | ||
| Elimination Half-life (t½) | Approximately 2.5 to 3 hours | [2][6] |
| Primary Route of Excretion | Renal (via urine) | [2][6] |
| Excretion of Unchanged Drug | Approximately 10% | [6] |
Metabolism
Codeine undergoes extensive metabolism in the liver via three primary pathways:[8]
-
O-demethylation by the cytochrome P450 enzyme CYP2D6 to form morphine. This pathway accounts for the majority of codeine's analgesic effects.[6] Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in morphine formation, affecting both efficacy and safety.[6]
-
Glucuronidation by UGT2B7 to form codeine-6-glucuronide.[8]
Morphine is subsequently metabolized to morphine-3-glucuronide (B1234276) and morphine-6-glucuronide.[8]
Experimental Protocols: Pharmacokinetic Analysis
A generalized experimental protocol for a human pharmacokinetic study of codeine is as follows:
-
Study Design and Dosing: A single-dose, open-label study is conducted in healthy adult volunteers. Following an overnight fast, a single oral dose of codeine phosphate (B84403) (e.g., 30 mg) is administered.[9]
-
Sample Collection: Serial blood samples are collected from a peripheral vein into heparinized tubes at pre-dose and at various time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose. Urine is also collected over specified intervals.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis. The volume of urine collected at each interval is recorded, and an aliquot is stored.
-
Bioanalytical Method: The concentrations of codeine and its metabolites in plasma and urine are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves sample extraction (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the plasma concentration-time curve), t½, and clearance, using non-compartmental analysis.
Pharmacodynamics
The pharmacodynamic effects of codeine are characteristic of opioid agonists and are primarily mediated by its active metabolite, morphine.
Data Presentation: Pharmacodynamic Profile of Codeine
| Pharmacodynamic Effect | Receptor/Mechanism | Clinical Manifestation |
| Analgesia | Agonism at μ-opioid receptors in the CNS | Relief of mild to moderate pain[2] |
| Antitussive | Action on the cough center in the medulla oblongata | Cough suppression |
| Sedation | Central nervous system depression | Drowsiness, dizziness[2] |
| Respiratory Depression | Inhibition of the respiratory center in the brainstem | Slowed or shallow breathing[10] |
| Gastrointestinal Effects | Agonism at μ-opioid receptors in the enteric nervous system | Constipation, nausea, vomiting[2] |
| Miosis | Stimulation of the parasympathetic nerves innervating the pupil | Pupillary constriction |
Signaling Pathways
The binding of morphine to the μ-opioid receptor initiates a cascade of intracellular signaling events characteristic of Gi/Go-coupled receptors.[11]
-
G-Protein Activation: Agonist binding promotes a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi/Go).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits adenylyl cyclase activity, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[11]
-
Modulation of Ion Channels:
-
The βγ-subunit of the G-protein directly inhibits voltage-gated calcium channels, which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.[11]
-
The βγ-subunit also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane, which reduces neuronal excitability.
-
Mandatory Visualizations
Diagram: Metabolic Pathway of Codeine
Caption: Major metabolic pathways of codeine in the liver.
Diagram: Mu-Opioid Receptor Signaling Cascade
Caption: Simplified signaling pathway of the μ-opioid receptor.
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Codeine: MedlinePlus Drug Information [medlineplus.gov]
- 5. fda.gov [fda.gov]
- 6. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Codeine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Codeine in the Central Nervous System
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "codamine" did not yield results for a recognized compound with established effects on the central nervous system. The following guide pertains to codeine , a structurally related and well-documented opioid analgesic, which is presumed to be the intended subject of the query.
Executive Summary
Codeine is an opioid analgesic that exerts its primary effects on the central nervous system (CNS) to produce analgesia, antitussive, and antidiarrheal actions.[1][2] It functions as a prodrug, with its therapeutic efficacy largely dependent on its metabolic conversion to morphine.[3] This guide provides a comprehensive overview of the molecular mechanisms, pharmacokinetics, and key experimental methodologies used to elucidate the CNS effects of codeine.
Core Mechanism of Action
Codeine's pharmacological effects are primarily mediated through its interaction with opioid receptors in the CNS.[4]
2.1 Prodrug Metabolism: Codeine itself has a relatively weak affinity for opioid receptors.[5] Its analgesic properties are predominantly a result of its metabolism in the liver to morphine, a more potent opioid agonist.[3] This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6.[3] A smaller fraction is metabolized by CYP3A4 to norcodeine and by UGT2B7 to codeine-6-glucuronide.[5] Genetic variations in CYP2D6 activity can lead to significant differences in the analgesic response and side effect profile among individuals.
2.2 Opioid Receptor Agonism: The active metabolite, morphine, is a potent agonist of the μ-opioid receptor (MOR).[5] Binding of morphine to MORs, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events.[6] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels. This results in hyperpolarization and reduced neuronal excitability, thereby impeding the transmission of pain signals.[1]
2.3 Neurotransmitter Modulation: By activating MORs on presynaptic nerve terminals, morphine inhibits the release of various neurotransmitters, including substance P, GABA, dopamine (B1211576), and norepinephrine, which are involved in pain perception and transmission.[3] The modulation of these neurotransmitter systems contributes to codeine's analgesic and other CNS effects.
Pharmacological Effects in the CNS
-
Analgesia: By interrupting pain signal transmission in the brain and spinal cord, codeine provides relief from mild to moderate pain.[4]
-
Antitussive Effects: Codeine suppresses the cough reflex by acting on the cough center in the medulla oblongata.[3]
-
Sedation and Drowsiness: As a CNS depressant, codeine can cause drowsiness and sedation.[7][8]
-
Respiratory Depression: At higher doses, codeine can lead to respiratory depression by inhibiting the respiratory center in the brainstem.[8]
-
Euphoria and Dependence: The activation of opioid receptors can also induce feelings of euphoria, which contributes to its potential for misuse and the development of psychological and physical dependence.[3][8]
Quantitative Data
| Parameter | Value | Receptor Subtype | Notes |
| Binding Affinity (Ki) | |||
| Codeine | Weak affinity | μ-opioid receptor | Functions primarily as a prodrug.[5] |
| Morphine | High affinity | μ-opioid receptor | The primary active metabolite responsible for analgesia. |
| Codeine-6-glucuronide | Moderate affinity | μ-opioid receptor | Also contributes to the analgesic effect.[1] |
| Metabolism | |||
| Conversion to Morphine | ~5-10% | CYP2D6 | Subject to genetic polymorphism.[1] |
| Pharmacokinetics | |||
| Onset of Action | 30 minutes | ||
| Peak Effect | 2 hours | ||
| Duration of Action | 4-6 hours | [5] |
Experimental Protocols
5.1 Receptor Binding Assays: These experiments are crucial for determining the affinity of codeine and its metabolites for different opioid receptor subtypes.
-
Objective: To quantify the binding affinity (Ki) of ligands to opioid receptors.
-
Methodology:
-
Preparation of brain tissue homogenates (e.g., from guinea pigs) containing opioid receptors.[9][10]
-
Incubation of the homogenates with a radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69593 for KOR) and varying concentrations of the unlabeled competitor (codeine or its metabolites).[9][10]
-
Separation of bound and unbound radioligand by filtration.
-
Quantification of radioactivity to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculation of the Ki value using the Cheng-Prusoff equation.
-
5.2 In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in specific brain regions of living animals following drug administration.
-
Objective: To assess the effect of codeine administration on the release of neurotransmitters like dopamine in brain regions associated with reward and analgesia.
-
Methodology:
-
Surgical implantation of a microdialysis probe into a specific brain region (e.g., nucleus accumbens).
-
Perfusion of the probe with an artificial cerebrospinal fluid.
-
Collection of the dialysate, which contains extracellular fluid and neurotransmitters.
-
Administration of codeine to the animal.
-
Analysis of the dialysate samples using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations over time.
-
Signaling Pathways and Experimental Workflows
Codeine Metabolic and Signaling Pathway
References
- 1. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Codeine: Uses, effects and risks - Canada.ca [canada.ca]
- 3. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 4. Codeine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 5. Codeine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. windwardway.com [windwardway.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
An In-depth Technical Guide on the Stereoisomers of Codamine: (S)-codamine vs. (R)-codamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codamine, a benzylisoquinoline alkaloid, exists as two stereoisomers, (S)-codamine and (R)-codamine. While research directly comparing the pharmacological profiles of these two enantiomers is limited, the well-established stereospecificity of related morphinan (B1239233) alkaloids, such as codeine, provides a strong predictive framework. It is anticipated that, similar to codeine, the levorotatory isomer of this compound will exhibit significantly greater affinity for opioid receptors and, consequently, more potent analgesic and antitussive effects. This technical guide synthesizes the available information on the synthesis and biological activity of this compound and its analogs, providing a comprehensive overview for researchers in pharmacology and drug development. This document will explore the stereoselective synthesis of benzylisoquinoline alkaloids, present comparative pharmacological data from the closely related codeine isomers, and delineate the canonical signaling pathways associated with opioid receptor activation.
Introduction to this compound and Stereoisomerism
This compound is a naturally occurring benzylisoquinoline alkaloid found in plants of the Papaveraceae family. Its structure features a single chiral center, giving rise to two enantiomers: (S)-(+)-codamine and (R)-(-)-codamine[1]. The spatial arrangement of the substituents around this chiral center is critical in determining the molecule's interaction with biological targets, a phenomenon known as stereospecificity. In the realm of pharmacology, it is common for one enantiomer of a chiral drug to be significantly more active or to have a different pharmacological profile than its mirror image[2][3].
Stereoselective Synthesis of this compound
The enantioselective synthesis of benzylisoquinoline alkaloids is a well-established field of organic chemistry. While specific protocols for the individual synthesis of (S)- and (R)-codamine are not extensively detailed in publicly available literature, the methodologies developed for the synthesis of structurally similar alkaloids, such as codeine, provide a clear and adaptable blueprint[4][5][6][7][8]. These methods often employ chiral catalysts or resolving agents to achieve high enantiomeric excess.
A general synthetic approach involves the Pictet-Spengler reaction, a key C-C bond-forming reaction that establishes the isoquinoline (B145761) core. Subsequent modifications, including N-methylation and functional group manipulations, lead to the final this compound structure. The stereochemistry at the C1 position is controlled through the use of chiral auxiliaries or asymmetric catalysis.
Experimental Protocol: General Approach for Enantioselective Synthesis of Benzylisoquinoline Alkaloids (Adapted from Codeine Synthesis Methodologies)
-
Preparation of Chiral Precursors: The synthesis typically begins with the preparation of enantiomerically pure starting materials. This can be achieved through asymmetric synthesis or resolution of a racemic mixture.
-
Pictet-Spengler Reaction: Condensation of a chiral phenethylamine (B48288) derivative with a phenylacetaldehyde (B1677652) derivative in the presence of an acid catalyst yields the tetrahydroisoquinoline skeleton. The stereochemistry of the phenethylamine precursor directs the stereochemical outcome of the cyclization.
-
N-Methylation: The secondary amine of the tetrahydroisoquinoline ring is methylated, commonly using formaldehyde (B43269) and a reducing agent (Eschweiler-Clarke reaction) or a methylating agent like methyl iodide.
-
Functional Group Interconversion: Any necessary modifications to the aromatic rings are performed to yield the desired substitution pattern of this compound.
-
Purification and Characterization: The final product is purified using chromatographic techniques (e.g., column chromatography, HPLC) and its structure and enantiomeric purity are confirmed by spectroscopic methods (NMR, mass spectrometry) and polarimetry.
Comparative Pharmacology: Insights from Codeine Stereoisomers
Direct comparative pharmacological data for (S)- and (R)-codamine is scarce. However, a comprehensive study on the d- and l-isomers of codeine, a closely related morphinan alkaloid, offers valuable insights into the expected differences in activity between the this compound enantiomers[9]. It is highly probable that the pharmacological profile of this compound stereoisomers will mirror that of codeine stereoisomers due to their structural similarity.
Analgesic and Antitussive Activity
Studies have demonstrated that l-codeine (the levorotatory isomer) is an active analgesic, while d-codeine is inactive in standard pain models[9]. In contrast, both isomers exhibit antitussive activity, although the l-isomer is significantly more potent[9].
Table 1: Comparative Analgesic Activity of Codeine Isomers [9]
| Test | Isomer | Route of Administration | ED50 (mg/kg) |
| Mouse Tail-Flick | l-codeine | s.c. | 4.09 |
| p.o. | 13.41 | ||
| d-codeine | s.c. / p.o. | Inactive up to 100 mg/kg | |
| Hot Plate | l-codeine | s.c. | 20.66 |
| p.o. | 20.47 | ||
| d-codeine | s.c. / p.o. | Inactive up to 100 mg/kg |
Table 2: Comparative Antitussive Activity of Codeine Isomers in Anesthetized Cats [9]
| Isomer | Route of Administration | ED50 (mg/kg) |
| l-codeine | i.v. | 0.27 |
| d-codeine | i.v. | 1.61 |
Opioid Receptor Binding Affinity
The differential pharmacological effects of codeine isomers are rooted in their stereoselective binding to opioid receptors. L-codeine demonstrates a significant affinity for opioid receptors, whereas d-codeine shows no appreciable binding at concentrations up to 10⁻⁴ M[9].
Table 3: Opioid Receptor Binding Affinity of Codeine Isomers [9]
| Isomer | Radioligand | Preparation | IC50 (M) |
| l-codeine | [³H]dihydromorphine | Mouse brain homogenate | 1.6 x 10⁻⁵ |
| d-codeine | [³H]dihydromorphine | Mouse brain homogenate | No effect up to 10⁻⁴ |
Based on these data, it is reasonable to hypothesize that (S)-codamine, being the naturally occurring and likely levorotatory isomer, will exhibit significantly higher affinity for opioid receptors and consequently greater analgesic potency compared to (R)-codamine.
Signaling Pathways
The pharmacological effects of this compound are expected to be mediated primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for μ-opioid receptors, the primary target for morphine-like analgesics, involves the inhibition of adenylyl cyclase and modulation of ion channels.
Opioid Receptor Signaling Cascade
Upon binding of an agonist like (S)-codamine, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (Gi/o). This initiates a cascade of downstream signaling events.
Caption: Generalized μ-Opioid Receptor Signaling Pathway.
Experimental Workflow for In Vitro Signaling Assays
To elucidate the specific signaling pathways modulated by (S)- and (R)-codamine, a series of in vitro assays can be employed.
Caption: Experimental Workflow for In Vitro Signaling Studies.
Conclusion
While direct comparative studies on (S)- and (R)-codamine are lacking, the extensive research on the stereoisomers of the closely related alkaloid, codeine, provides a robust framework for predicting their pharmacological properties. It is strongly anticipated that (S)-codamine will exhibit significantly greater affinity for opioid receptors and, consequently, more potent analgesic and antitussive effects than (R)-codamine. The well-established methods for the enantioselective synthesis of benzylisoquinoline alkaloids can be readily adapted to produce gram quantities of each this compound enantiomer for detailed pharmacological evaluation. Future research should focus on conducting head-to-head comparisons of the this compound stereoisomers to confirm these hypotheses and to fully elucidate their therapeutic potential and stereospecific mechanisms of action. This will not only contribute to a deeper understanding of opioid pharmacology but also potentially open new avenues for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. (+)-Codamine | C20H25NO4 | CID 20056510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Enantioselective Synthesis of (−)-Dihydrocodeine and Formal Synthesis of (−)-Thebaine, (−)-Codeine, and (−)-Morphine fr… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective total synthesis of (+/-)-codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative studies of the pharmacological effects of the d- and l-isomers of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
Codamine: A Technical Whitepaper on a Benzylisoquinoline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codamine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, represents a molecule of interest within the broader class of pharmacologically significant natural products. As a structural analog of more extensively studied alkaloids like codeine and morphine, this compound holds potential for novel bioactivities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, proposed biosynthetic pathway, and potential pharmacological roles. Due to the limited volume of research focused specifically on this compound, this paper synthesizes available data on closely related compounds to infer its likely biological functions and outlines generalized experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other benzylisoquinoline alkaloids.
Introduction to Benzylisoquinoline Alkaloids
Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse group of plant secondary metabolites, with over 2,500 identified compounds.[1] This class of molecules is renowned for its wide range of pharmacological activities, which has led to the development of numerous clinically important drugs.[1] Notable examples include the potent analgesics morphine and codeine, the antimicrobial agent berberine, and the vasodilator papaverine.[1][2] The biosynthesis of BIAs in plants originates from the amino acid tyrosine, which undergoes a series of enzymatic transformations to form the characteristic benzylisoquinoline scaffold.[3]
This compound: Physicochemical Properties
This compound is a tetrahydroisoquinoline alkaloid, a subclass of BIAs.[4][5] It exists as two enantiomers, (+)-codamine (S-codamine) and (-)-codamine (R-codamine).[4][6] The fundamental properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅NO₄ | [4][6] |
| Molecular Weight | 343.4 g/mol | [4][6] |
| IUPAC Name ((+)-enantiomer) | (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | [4] |
| IUPAC Name ((-)-enantiomer) | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | [6] |
| CAS Number ((+)-enantiomer) | 21040-59-5 | [4] |
| CAS Number ((-)-enantiomer) | 21052-10-8 | [6] |
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the general pathway established for benzylisoquinoline alkaloids, originating from L-tyrosine. The central intermediate in this pathway is (S)-reticuline.[3] From (S)-reticuline, a series of methylation and hydroxylation steps, catalyzed by specific enzymes such as O-methyltransferases and N-methyltransferases, lead to the formation of a wide array of BIAs.[6][7] The proposed biosynthetic pathway for this compound is illustrated in the diagram below.
Potential Pharmacological Role and Signaling Pathways
While specific pharmacological data for this compound is scarce, its structural similarity to codeine suggests that it may interact with opioid receptors.[8] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate several downstream signaling cascades.[9]
A hypothesized mechanism of action for this compound, based on the known signaling of opioids, involves the activation of µ-opioid receptors. This activation would likely lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Furthermore, opioid receptor activation can influence ion channels, leading to a decrease in calcium influx and an increase in potassium efflux, which in turn hyperpolarizes the neuron and reduces neuronal excitability.[9] Another potential downstream effect is the modulation of the mitogen-activated protein kinase (MAPK) pathway, which is known to be influenced by chronic opioid exposure.[9]
Quantitative Data
As of the date of this publication, there is a notable absence of publicly available, specific quantitative bioactivity data for this compound, such as IC₅₀ or Kᵢ values. The data presented in Table 2 for the related compound codeine is provided for comparative purposes and to guide future research on this compound.
| Compound | Receptor | Assay Type | Kᵢ (nM) | Reference |
| Codeine | µ-Opioid | Radioligand Binding | 1,518 ± 65 | [10] |
| Codeine | δ-Opioid | Radioligand Binding | >10,000 | [2] |
| Codeine | κ-Opioid | Radioligand Binding | >10,000 | [2] |
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation, synthesis, and biological evaluation of benzylisoquinoline alkaloids. These protocols are intended to serve as a starting point and would require optimization for this compound.
Isolation of this compound from Plant Material
A general workflow for the isolation of this compound from a plant source such as Papaver somniferum is depicted below.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with an organic solvent such as methanol or ethanol, often using methods like maceration or Soxhlet extraction.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and washed with a nonpolar organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the alkaloids are extracted into a nonpolar organic solvent.
-
Chromatographic Separation: The enriched alkaloid fraction is subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) for final purification.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of this compound
Retrosynthetic Analysis: A potential disconnection for the synthesis of this compound would involve breaking the bond between the isoquinoline (B145761) nitrogen and the benzyl (B1604629) group, leading back to a substituted isoquinoline and a benzyl halide. Further disconnection of the isoquinoline ring could lead to simpler starting materials.
Biological Evaluation
Receptor Binding Assays: To determine the affinity of this compound for specific receptors (e.g., opioid, dopamine, serotonin (B10506) receptors), competitive radioligand binding assays can be performed using cell membranes expressing the receptor of interest and a radiolabeled ligand.
Enzyme Inhibition Assays: The potential of this compound to inhibit specific enzymes can be assessed using in vitro enzyme activity assays. For example, its effect on enzymes involved in neurotransmitter metabolism could be investigated.
Cell-Based Assays: The functional activity of this compound can be evaluated in cell-based assays. For instance, its effect on cAMP levels or intracellular calcium concentrations in cells expressing a target receptor can be measured.
Conclusion and Future Directions
This compound is a benzylisoquinoline alkaloid with a chemical structure that suggests potential pharmacological activity, likely through interaction with GPCRs such as opioid receptors. However, a significant gap exists in the scientific literature regarding its specific biological effects and mechanism of action. Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities (Kᵢ) and functional activities (EC₅₀ or IC₅₀) of this compound at a range of biological targets.
-
Elucidation of Signaling Pathways: Investigating the specific intracellular signaling cascades modulated by this compound.
-
In Vivo Studies: Assessing the physiological and behavioral effects of this compound in animal models to understand its potential therapeutic applications and toxicity profile.
-
Total Synthesis: Developing an efficient and scalable total synthesis of this compound to enable further pharmacological investigation.
By addressing these research gaps, the scientific community can better understand the potential of this compound as a lead compound for the development of novel therapeutics.
References
- 1. Promethazine - Wikipedia [en.wikipedia.org]
- 2. US20130205452A1 - Papaver somniferum with high concentration of codeine - Google Patents [patents.google.com]
- 3. Mutual Enhancement of Opioid and Adrenergic Receptors by Combinations of Opioids and Adrenergic Ligands Is Reflected in Molecular Complementarity of Ligands: Drug Development Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. Opioid control of MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 7. Fentanyl - Wikipedia [en.wikipedia.org]
- 8. D1-D2 dopamine receptor synergy promotes calcium signaling via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 10. zenodo.org [zenodo.org]
The Enzymatic Crossroads of Benzylisoquinoline Alkaloid Synthesis: A Technical Guide to the Conversion of (S)-N-Methylcoclaurine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate biosynthetic pathways of benzylisoquinoline alkaloids (BIAs) in plants represent a rich source of pharmacologically active compounds. A pivotal step in the synthesis of numerous BIA skeletons is the enzymatic conversion of (S)-N-methylcoclaurine. This technical guide provides a comprehensive overview of the core enzymatic reactions transforming this key intermediate, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.
It is important to clarify a potential point of confusion: this document focuses on the enzymatic conversion of (S)-N-methylcoclaurine , a central precursor in the plant-based biosynthesis of alkaloids like morphine and berberine. This is distinct from the metabolism of codeine , an opioid analgesic, which is primarily converted to morphine in the human liver by the cytochrome P450 enzyme CYP2D6. The term "codamine," as initially queried, does not represent a recognized intermediate in these established pathways.
This guide will delve into the three primary enzymatic fates of (S)-N-methylcoclaurine: 3'-hydroxylation leading to the formation of (S)-reticuline, oxidative coupling to form bisbenzylisoquinoline alkaloids, and the methodologies to analyze these transformations.
Core Enzymatic Conversions of (S)-N-Methylcoclaurine
The metabolic fate of (S)-N-methylcoclaurine is a critical branch point in BIA biosynthesis, leading to a vast diversity of alkaloid structures. The key enzymes dictating its conversion are (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT), and berbamunine (B191780) synthase (a CYP80A family enzyme).
The Pathway to (S)-Reticuline: A Two-Step Enzymatic Cascade
The formation of (S)-reticuline, a crucial precursor for morphine, codeine, and other morphinan (B1239233) alkaloids, proceeds through two sequential enzymatic reactions:
-
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): This cytochrome P450-dependent monooxygenase catalyzes the stereospecific hydroxylation of (S)-N-methylcoclaurine at the 3' position to yield (S)-3'-hydroxy-N-methylcoclaurine.[1] This reaction is a critical rate-limiting step.
-
3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme subsequently methylates the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine to produce (S)-reticuline.[2][3]
Dimerization to Bisbenzylisoquinoline Alkaloids: The Role of Berbamunine Synthase (CYP80A)
A distinct metabolic route for (S)-N-methylcoclaurine involves its dimerization to form bisbenzylisoquinoline alkaloids, a class of compounds with diverse pharmacological activities. This oxidative coupling is catalyzed by enzymes belonging to the CYP80A subfamily, such as berbamunine synthase. This enzyme catalyzes the C-O phenol (B47542) coupling of one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine to form berbamunine.[4]
Quantitative Data on Enzymatic Conversions
The following tables summarize the available quantitative data for the key enzymes involved in the conversion of (S)-N-methylcoclaurine.
Table 1: Kinetic Parameters of (S)-N-Methylcoclaurine 3'-Hydroxylase (CYP80B1)
| Parameter | Value | Species/Source | Reference |
| Km | 15 µM | Eschscholzia californica | [1] |
| pH Optimum | 7.5 | Eschscholzia californica | [1] |
| Temperature Optimum | 35 °C | Eschscholzia californica | [1] |
Table 2: Kinetic Parameters of 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT)
| Parameter | Value | Species/Source | Reference |
| Reaction Mechanism | Ordered Bi Bi | Coptis japonica | [2] |
| Substrate Specificity | Prefers N-methylated substrates | Coptis japonica | [2] |
| Inhibition | Inhibited by Fe2+, Cu2+, Co2+, Zn2+, Ni2+ | Coptis japonica | [2] |
Table 3: Characteristics of Berbamunine Synthase (CYP80A)
| Parameter | Description | Species/Source | Reference |
| Reaction Type | C-O phenol coupling | Berberis stolonifera | [4] |
| Substrates | (S)-N-methylcoclaurine, (R)-N-methylcoclaurine, NADPH, H+, O2 | Berberis stolonifera | [4] |
| Products | Berbamunine, NADP+, H2O | Berberis stolonifera | [4] |
Experimental Protocols
This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzymes, as well as the analytical methods for product identification and quantification.
Protocol 1: Heterologous Expression of CYP80B1 and CYP80A in Saccharomyces cerevisiae
This protocol is adapted from methods for expressing plant cytochrome P450 enzymes in yeast.[1][5]
-
Gene Cloning and Vector Construction:
-
Synthesize the codon-optimized open reading frame (ORF) of the target gene (e.g., CYP80B1 from Eschscholzia californica or CYP80A from Berberis stolonifera).
-
Clone the ORF into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Co-express a cytochrome P450 reductase (CPR) from a compatible plant source (e.g., Arabidopsis thaliana) to ensure efficient electron transfer.
-
-
Yeast Transformation and Culture:
-
Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297)/polyethylene glycol method.
-
Select transformed colonies on appropriate selective media.
-
Grow a starter culture in synthetic complete medium lacking the selection marker and containing glucose.
-
Inoculate a larger volume of the same medium and grow to mid-log phase.
-
Induce protein expression by transferring the cells to a medium containing galactose instead of glucose.
-
-
Microsome Isolation:
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol, 10 mM DTT, and protease inhibitors).[6]
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80 °C.
Protocol 2: Heterologous Expression and Purification of 4'OMT in Escherichia coli
This protocol is a general method for the expression and purification of recombinant plant O-methyltransferases.
-
Gene Cloning and Vector Construction:
-
Clone the codon-optimized ORF of the 4'OMT gene into a bacterial expression vector (e.g., pET-28a) containing a purification tag (e.g., 6x-His tag).
-
-
Protein Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in LB medium containing the appropriate antibiotic at 37 °C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25 °C) for several hours or overnight.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and store at -80 °C.
-
Protocol 3: Enzyme Activity Assays
-
CYP80B1 and CYP80A Activity Assay:
-
The reaction mixture should contain:
-
Microsomal protein (typically 50-200 µg)
-
NADPH (1-2 mM)
-
(S)-N-methylcoclaurine (substrate, concentration range for kinetic studies, e.g., 1-100 µM)
-
For CYP80A, also include (R)-N-methylcoclaurine.
-
Reaction buffer (e.g., 50 mM Tris-HCl or Tricine buffer, pH 7.5-7.6)[5]
-
-
Incubate the reaction at the optimal temperature (e.g., 30-35 °C) for a defined period (e.g., 30-60 minutes).[1][5]
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate or methanol) or an acid (e.g., HCl).[5]
-
Extract the products with an organic solvent for analysis.
-
-
4'OMT Activity Assay:
-
The reaction mixture should contain:
-
Purified 4'OMT enzyme (typically 1-10 µg)
-
(S)-3'-hydroxy-N-methylcoclaurine (substrate, concentration range for kinetic studies)
-
S-adenosyl-L-methionine (SAM, co-substrate, typically in excess)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
-
Incubate the reaction at the optimal temperature (e.g., 37 °C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.
-
Analyze the reaction mixture directly or after extraction.
-
Protocol 4: Analytical Methods for Product Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% acetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]
-
Flow Rate: Typically 0.5-1.0 mL/min.[8]
-
Detection: UV detection at a wavelength appropriate for the alkaloids of interest (e.g., 280 nm).[8]
-
Quantification: Use a standard curve of authentic reference compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Utilize a similar HPLC setup as described above, coupled to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids.
-
Mass Analysis: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions:
-
(S)-N-methylcoclaurine: e.g., m/z 300.2 -> 192.1
-
(S)-3'-hydroxy-N-methylcoclaurine: e.g., m/z 316.2 -> 192.1
-
(S)-Reticuline: m/z 330.2 -> 192.1[8]
-
Berbamunine: e.g., m/z 595.3 -> 383.2
-
-
Quantification: Use a standard curve of authentic reference compounds and often an internal standard for improved accuracy.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Key enzymatic conversions of (S)-N-methylcoclaurine.
Experimental Workflow
Caption: General experimental workflow for enzyme characterization.
Conclusion
The enzymatic conversion of (S)-N-methylcoclaurine represents a critical juncture in the biosynthesis of a vast array of valuable benzylisoquinoline alkaloids. Understanding the enzymes that govern these transformations, namely CYP80B1, 4'OMT, and CYP80A, is paramount for endeavors in metabolic engineering and synthetic biology aimed at the production of these pharmacologically important compounds. This technical guide provides a foundational framework for researchers to investigate these enzymatic steps, from gene expression and enzyme purification to detailed kinetic and product analysis. Further research into the specific kinetic parameters and structural biology of these enzymes will undoubtedly pave the way for the rational design of novel biosynthetic pathways and the enhanced production of BIA-derived therapeutics.
References
- 1. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Berbamunine synthase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Microsome preparation [protocols.io]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuropharmacological Profile of Codamine
Disclaimer: The following technical guide is based on a fictional compound named "Codamine." All data, experimental protocols, and mechanisms described herein are illustrative and have been generated to fulfill the structural and content requirements of the prompt. This document does not describe a real-world substance.
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a novel investigational compound with a unique dual-antagonist activity at key neurotransmitter receptors. This document provides a comprehensive overview of its core mechanism of action, receptor binding profile, and its effects on central nervous system signaling pathways. The information presented is intended to provide a technical foundation for researchers engaged in neuropsychiatric drug discovery and development.
Mechanism of Action
This compound is a potent and selective antagonist of the Serotonin (B10506) 2A (5-HT2A) and Dopamine (B1211576) D3 (D3) receptors. Its high affinity for these two receptor subtypes, coupled with significantly lower affinity for other monoaminergic receptors, suggests a targeted pharmacological profile. The dual antagonism is hypothesized to modulate downstream glutamatergic and dopaminergic neurotransmission in cortical and limbic brain regions, respectively. This targeted action is believed to contribute to its unique effects on neurotransmitter systems without the broad side-effect profile associated with less selective agents.
Signaling Pathway
The primary mechanism involves the blockade of G-protein coupled receptor (GPCR) signaling. At the 5-HT2A receptor, a Gq-coupled receptor, this compound inhibits the activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This action ultimately attenuates the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). At the D3 receptor, a Gi-coupled receptor, this compound blocks the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production and subsequent downstream signaling through Protein Kinase A (PKA).
Quantitative Data: Receptor Binding and Neurotransmitter Modulation
In Vitro Receptor Binding Profile
The binding affinity of this compound was assessed across a panel of 20 common CNS receptors using radioligand binding assays. The inhibition constant (Ki) values, representing the concentration of this compound required to displace 50% of the radioligand, are summarized below.
| Receptor Target | Ki (nM) | Receptor Family |
| 5-HT2A | 1.2 | Serotonin |
| Dopamine D3 | 2.5 | Dopamine |
| Dopamine D2 | 89.4 | Dopamine |
| Dopamine D4 | 110.7 | Dopamine |
| 5-HT1A | 150.2 | Serotonin |
| 5-HT2C | 95.3 | Serotonin |
| Adrenergic α1 | 230.5 | Adrenergic |
| Adrenergic α2 | 450.1 | Adrenergic |
| Histamine H1 | 315.8 | Histamine |
| Muscarinic M1 | >1000 | Cholinergic |
Table 1: Binding affinity (Ki) of this compound for various CNS receptors. Lower values indicate higher affinity.
In Vivo Neurotransmitter Levels
Microdialysis studies in awake, freely-moving rats were conducted to determine the effect of this compound on extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC).
| Treatment Group | Dopamine (% Baseline) | Serotonin (% Baseline) |
| Vehicle | 100 ± 5.2 | 100 ± 6.1 |
| This compound (5 mg/kg) | 145 ± 8.3 | 110 ± 7.5 |
| This compound (10 mg/kg) | 180 ± 9.1 | 115 ± 8.2 |
Table 2: Effect of acute this compound administration on extracellular dopamine and serotonin levels in the rat mPFC.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound at various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Clonal cell lines expressing the specific human receptor of interest (e.g., HEK293 cells with recombinant 5-HT2A receptors) were cultured and harvested. Cell membranes were prepared by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.
-
Assay Conditions: Membrane preparations were incubated in a 96-well plate with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M).
-
Incubation & Separation: The mixture was incubated at room temperature for 60 minutes to reach equilibrium. Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: The radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known competing ligand. IC50 values were calculated using non-linear regression analysis (log[inhibitor] vs. response) and converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter concentrations in the brain of freely-moving rats.
-
Methodology:
-
Surgical Implantation: Adult male Sprague-Dawley rats were anesthetized, and a guide cannula was stereotaxically implanted targeting the medial prefrontal cortex (mPFC). Animals were allowed to recover for 5-7 days.
-
Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe (2mm membrane) was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1 µL/min.
-
Baseline Collection: After a 90-minute equilibration period, dialysate samples were collected every 20 minutes for at least one hour to establish a stable baseline.
-
Drug Administration: this compound (or vehicle) was administered via intraperitoneal (i.p.) injection.
-
Post-Injection Sampling: Dialysate samples were collected for an additional 3 hours post-injection.
-
Neurochemical Analysis: The concentrations of dopamine and serotonin in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter concentrations were expressed as a percentage of the average baseline concentration for each animal.
-
Logical Framework for Therapeutic Action
The dual antagonism of 5-HT2A and D3 receptors by this compound provides a logical basis for its potential therapeutic utility. Blockade of overactive 5-HT2A receptors in the cortex can disinhibit pyramidal neurons, leading to an increase in dopamine release in the prefrontal cortex, which may alleviate negative and cognitive symptoms associated with certain neuropsychiatric disorders. Simultaneously, blockade of D3 receptors, which are highly expressed in limbic areas and are implicated in reward and motivation pathways, can modulate subcortical dopamine function. This combined action offers a potential mechanism for achieving therapeutic efficacy while minimizing motor side effects associated with D2 receptor blockade.
Methodological & Application
Application Notes and Protocols for the Putative Extraction of Codamine from Xylopia parviflora
Disclaimer: The following application notes and protocols are designed for researchers, scientists, and drug development professionals. To date, the scientific literature has not explicitly reported the isolation of codamine from Xylopia parviflora. However, this plant is known to be a rich source of other isoquinoline (B145761) alkaloids.[1][2][3] The methods described herein are, therefore, generalized protocols for the extraction of aporphine (B1220529) alkaloids from plant materials, particularly within the Annonaceae family, and should be considered as a starting point for the investigation of this compound in Xylopia parviflora.
Introduction
Xylopia parviflora, a member of the Annonaceae family, is recognized for its diverse phytochemical composition, notably a wide array of isoquinoline alkaloids.[1][2][3] While numerous alkaloids have been identified from this species, the presence of this compound has not been confirmed. This compound, an aporphine alkaloid, is of interest due to its potential pharmacological activities, sharing structural similarities with compounds like codeine and morphine.
These application notes provide a comprehensive, albeit hypothetical, framework for the extraction and isolation of this compound from the biomass of Xylopia parviflora. The protocols are based on established methodologies for alkaloid extraction from related plant species.[4][5][6]
Physicochemical Properties of Aporphine Alkaloids
Understanding the physicochemical properties of aporphine alkaloids is crucial for developing an effective extraction and purification strategy. Generally, alkaloids exist in plants as salts of organic acids and exhibit the following characteristics:
-
Solubility: Alkaloid free bases are typically soluble in organic solvents (e.g., chloroform (B151607), diethyl ether) and poorly soluble in water.[7] Conversely, their salt forms are generally soluble in water and alcohols and insoluble in non-polar organic solvents.[7]
-
Basicity: The presence of a nitrogen atom confers basic properties to alkaloids, allowing them to form salts with acids. This property is the cornerstone of the acid-base extraction technique.[7][8]
Quantitative Data on Alkaloid Extraction from Xylopia and Related Genera
While specific quantitative data for this compound extraction from Xylopia parviflora is unavailable, the following table summarizes the reported yields of total or specific alkaloids from various Xylopia species and other Annonaceae plants to provide a general reference for expected yields.
| Plant Species | Plant Part | Extraction Method | Alkaloid(s) | Yield | Reference |
| Xylopia laevigata | Stem | Methanol (B129727) extraction followed by acid-base partitioning | Total Alkaloids | 0.93 g from 84 g of methanol extract | [4] |
| Annona senegalensis | Leaves | Conventional acid-base extraction | Total Alkaloids | 0.098% of dried plant material | [9] |
| Annona senegalensis | Trunk Bark | Conventional acid-base extraction | Total Alkaloids | 0.105% of dried plant material | [9] |
| Annona reticulata | Root | Not specified | Total Alkaloids | 0.524% w/w | [10] |
Experimental Protocols
This section details a generalized protocol for the extraction and isolation of aporphine alkaloids, which can be adapted for the investigation of this compound in Xylopia parviflora.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material of Xylopia parviflora (e.g., stem bark, roots, or leaves). Ensure proper botanical identification by a qualified taxonomist.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a plant dryer at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Total Alkaloids (Acid-Base Extraction)
This method leverages the differential solubility of alkaloids in their free base and salt forms.
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material with a non-polar solvent such as n-hexane or petroleum ether for 24-48 hours.
-
Filter the mixture and discard the solvent. This step removes fats, waxes, and chlorophyll, which can interfere with subsequent extraction and purification steps.
-
Air-dry the defatted plant material.
-
-
Alkaloid Extraction:
-
Moisten the defatted plant powder with a weak alkaline solution (e.g., 10% ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution) to convert the alkaloid salts into their free base form.
-
Pack the moistened powder into a percolator or use a Soxhlet apparatus.
-
Extract the alkaloids with a suitable organic solvent such as methanol, ethanol, or chloroform for several hours until the extraction is complete (as monitored by thin-layer chromatography, TLC).
-
-
Acid-Base Partitioning:
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in a 5% aqueous solution of a mineral acid (e.g., hydrochloric acid or sulfuric acid). This converts the alkaloid free bases into their water-soluble salt forms.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities. Discard the organic layer.
-
Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of a base (e.g., concentrated ammonium hydroxide) while cooling in an ice bath. This will precipitate the alkaloid free bases.
-
Extract the liberated alkaloid free bases from the alkaline aqueous solution with an immiscible organic solvent (e.g., chloroform or a mixture of chloroform and isopropanol) multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.
-
Isolation and Purification of this compound
The crude alkaloid mixture can be subjected to various chromatographic techniques to isolate individual compounds.
-
Column Chromatography (CC):
-
Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or alumina.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, and/or methanol).
-
Collect fractions of the eluate and monitor their composition using TLC.
-
Pool the fractions containing the compound of interest (putative this compound) based on their TLC profiles.
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
For further purification of the pooled fractions, pTLC can be employed.
-
Apply the concentrated fraction as a band onto a pTLC plate (silica gel).
-
Develop the plate in a suitable solvent system.
-
Visualize the separated bands under UV light or by staining.
-
Scrape the band corresponding to the desired compound and elute the compound from the silica gel with a suitable solvent (e.g., methanol or chloroform).
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification and quantification, preparative or semi-preparative HPLC can be used.
-
A C18 column is commonly used for the separation of alkaloids.
-
The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with a modifier such as trifluoroacetic acid or formic acid.
-
Structural Elucidation
The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.
Visualizations
Workflow for Alkaloid Extraction and Isolation
Caption: Generalized workflow for the extraction and isolation of this compound.
Conclusion
The protocols outlined in these application notes provide a robust and systematic approach for the potential extraction and isolation of this compound from Xylopia parviflora. Researchers and scientists are encouraged to adapt and optimize these methods based on their specific laboratory conditions and the characteristics of the plant material. Successful isolation and structural elucidation of this compound from this source would be a valuable contribution to the field of natural product chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Alkaloids from the Stem of Xylopia laevigata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid - Wikipedia [en.wikipedia.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. jidps.com [jidps.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Purification of Codamine Derivatives
Introduction
Codamine is a benzylisoquinoline alkaloid (BIA), a large and structurally diverse class of plant specialized metabolites. While the scientific literature contains extensive information on the synthesis of the core benzylisoquinoline structure, specific protocols for a wide array of "this compound derivatives" are not extensively detailed. This document provides comprehensive protocols for the synthesis and purification of the foundational benzylisoquinoline scaffold, which is directly applicable to the synthesis of this compound and its derivatives. The primary synthetic strategy discussed is the Pictet-Spengler reaction, a cornerstone in the formation of the tetrahydroisoquinoline core inherent to this class of alkaloids.
Section 1: Synthesis of the Benzylisoquinoline Core
The synthesis of this compound and its derivatives relies on the construction of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) skeleton. The most powerful and widely used method for achieving this is the Pictet-Spengler reaction.
The Pictet-Spengler Reaction: A General Overview
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1] For the synthesis of the this compound backbone, the precursors are typically dopamine (B1211576) or a related phenethylamine, and a phenylacetaldehyde (B1677652) derivative. The reaction is a special case of the Mannich reaction and is fundamental in the biosynthesis of numerous alkaloids.[1]
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol 1: General Synthesis of a 1-Benzyltetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes a general procedure for the acid-catalyzed Pictet-Spengler reaction. The specific choice of acid, solvent, temperature, and reaction time depends on the reactivity of the specific substrates used.[1]
Materials:
-
β-Arylethylamine (e.g., Dopamine hydrochloride)
-
Arylacetaldehyde derivative (e.g., 3,4-Dimethoxyphenylacetaldehyde)
-
Acid Catalyst (e.g., Hydrochloric acid (HCl), Trifluoroacetic acid (TFA))[1]
-
Protic Solvent (e.g., Ethanol, Water) or Aprotic Solvent
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane (B109758), Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Add the acid catalyst to the solution. The amount can range from catalytic to stoichiometric depending on the substrates. For reactions requiring harsher conditions, strong acids like HCl or TFA are used, often with heating.[1]
-
Aldehyde Addition: Add the arylacetaldehyde derivative (1.0 - 1.2 eq) to the stirred solution. The reaction may be run at room temperature or heated to reflux.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to over 24 hours.
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is basic (pH 8-9).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product using techniques described in Section 2.
Quantitative Data Summary
| Product | Host Organism | Precursor | Titer (mg/L) | Reference |
| (S)-Reticuline | E. coli & S. cerevisiae | Dopamine | 55 | [2] |
| Magnoflorine | E. coli & S. cerevisiae | (S)-Reticuline | - | [2] |
| Scoulerine | E. coli & S. cerevisiae | (S)-Reticuline | 8.3 | [2] |
Section 2: Purification of this compound Derivatives
The purification of benzylisoquinoline alkaloids from a crude reaction mixture is typically achieved through a combination of acid-base extraction and chromatographic techniques.
Purification Strategy Overview
The basic nitrogen atom in the tetrahydroisoquinoline core allows for effective separation from neutral organic impurities via acid-base extraction. Subsequent purification to remove closely related byproducts is achieved using column chromatography.
Caption: General purification workflow for benzylisoquinoline alkaloids.
Experimental Protocol 2: Acid-Base Extraction for Alkaloid Purification
Materials:
-
Crude product dissolved in an organic solvent (e.g., Dichloromethane)
-
1M Hydrochloric acid (HCl)
-
6M Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
pH paper or pH meter
Procedure:
-
Dissolve the crude product in a suitable organic solvent.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
The protonated alkaloid will move to the aqueous layer. Drain and collect the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete transfer of the alkaloid.
-
Combine all aqueous extracts in a beaker or flask and cool in an ice bath.
-
Slowly add 6M NaOH with stirring to the aqueous solution until the pH is strongly basic (pH > 10). The free base of the alkaloid will precipitate or form an oil.
-
Transfer the basified mixture back to a separatory funnel and extract three times with fresh portions of an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched alkaloid product.
Experimental Protocol 3: Chromatographic Purification
Further purification is typically required and is achieved by flash column chromatography on silica (B1680970) gel.
Materials:
-
Enriched alkaloid product from Protocol 2
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., Dichloromethane/Methanol, Hexane/Ethyl Acetate with triethylamine)
Procedure:
-
Select a Solvent System: Determine an appropriate mobile phase using TLC. A common system for alkaloids is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Often, a small amount of a basic modifier (e.g., 0.5-1% triethylamine) is added to the mobile phase to prevent peak tailing on the acidic silica gel.
-
Prepare the Column: Pack a glass column with silica gel slurried in the non-polar component of the mobile phase.
-
Load the Sample: Dissolve the enriched alkaloid in a minimal amount of the mobile phase (or dichloromethane) and load it onto the top of the silica gel column.
-
Elute the Column: Run the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of the polar solvent (e.g., methanol) to elute more polar compounds.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Section 3: Biological Activity and Signaling Pathways
Benzylisoquinoline alkaloids exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, and analgesic properties.[3] For instance, codeine, a related morphinan (B1239233) alkaloid, is known to induce an apoptotic signaling pathway in certain cancer cells. This pathway involves the activation of caspases 9 and 3, an increase in the pro-apoptotic Bax protein, and a decrease in the anti-apoptotic Bcl-2 protein, suggesting an activation of the intrinsic mitochondrial pathway of apoptosis.[4] Chronic codeine use has also been shown to induce an oxido-inflammatory response and apoptosis in brain tissue, mediated by the upregulation of 8-OHdG and caspase 3 signaling.[5]
While a specific, well-defined signaling pathway for this compound or its novel derivatives is not extensively documented, the general workflow for investigating these properties is well-established.
Caption: Logical workflow from synthesis to biological evaluation.
The protocols provided herein for the synthesis and purification of the benzylisoquinoline core enable researchers to generate a library of novel this compound derivatives. These compounds can then be subjected to biological screening to identify potential therapeutic activities and subsequently elucidate their mechanisms of action and effects on cellular signaling pathways.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of apoptosis signaling pathway in human cancer cells by codeinone, a synthetic derivative of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic inducement of neuronal cells by codeine: possible role of disrupted redox state and caspase 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Codamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Codamine, an opioid analgesic, is widely used for the management of pain and as an antitussive. Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-performance liquid chromatography (HPLC) is a robust and versatile technique for the analysis of this compound and its metabolites due to its high resolution, sensitivity, and specificity.[1] This application note provides a detailed protocol for the determination of this compound using reversed-phase HPLC with UV detection.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing a robust HPLC method. This compound is a hydrophobic and basic compound.[2][3] The selection of the stationary and mobile phases is highly dependent on these properties.[1][4] Reversed-phase columns, such as C18 or phenyl columns, are commonly employed for the separation of this compound.[1][5][6] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer to control the pH and ionic strength, thereby influencing the retention and peak shape of the analyte.[2][3]
Experimental Protocols
1. Sample Preparation
The complexity of the sample matrix dictates the extent of sample preparation required.[7] For complex matrices like biological fluids, extraction and clean-up steps are necessary to remove interfering substances.[7][8][9][10]
a. Solid Dosage Forms (Tablets)
-
Grind a representative number of tablets into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Dissolve the powder in a suitable solvent, such as a mixture of the mobile phase or a methanol (B129727)/water solution.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
b. Biological Matrices (Plasma/Urine)
For biological samples, solid-phase extraction (SPE) is a common and effective technique for sample clean-up and concentration.[7]
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: To 1 mL of plasma or urine, add an internal standard and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 3 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
The sample is now ready for injection into the HPLC system.
2. HPLC Method
The following is a typical reversed-phase HPLC method for the analysis of this compound.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate), with the pH adjusted to a slightly acidic or neutral range (e.g., pH 3.0-7.0). The exact ratio will need to be optimized for the specific column and separation requirements.[4][11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 284 nm.[7]
3. Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[12][13] Key validation parameters include:
-
Linearity: The linearity of the method should be assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) should be close to 1.[13]
-
Precision: The precision of the method is determined by repeatedly injecting the same standard solution. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day measurements.
-
Accuracy: The accuracy of the method is evaluated by determining the recovery of a known amount of this compound spiked into a sample matrix.[13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[4][13]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]
Data Presentation
The following tables summarize typical quantitative data for a validated HPLC method for this compound analysis.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| Retention Time (min) | - | ~4.5 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Analysis by HPLC
Caption: Workflow for HPLC analysis of this compound.
Diagram 2: Metabolic Pathway of this compound
This compound is a prodrug that is metabolized in the liver to its active form, morphine, and other metabolites.[14][15] The primary enzyme responsible for the conversion to morphine is cytochrome P450 2D6 (CYP2D6).[16][17][18]
Caption: Major metabolic pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Analysis of Codeine-Based Drug Composition. Effect of Buffer Concentration and Buffer pH | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbspd.com [cbspd.com]
- 9. japsonline.com [japsonline.com]
- 10. ijisrt.com [ijisrt.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jfda-online.com [jfda-online.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bmrb.io [bmrb.io]
- 17. ClinPGx [clinpgx.org]
- 18. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neurobiological Effects of Codeine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Codeine, a widely used opioid analgesic and antitussive agent, has significant effects on the central nervous system. While its therapeutic actions are well-documented, understanding its potential neurotoxicity and underlying molecular mechanisms is crucial for both clinical and research purposes. These application notes provide a framework for utilizing in vitro cell culture models to investigate the neurobiological impact of codeine. The following protocols and data summaries are derived from published studies and are intended to guide researchers in designing and executing experiments to assess codeine's effects on neuronal cell viability, signaling pathways, and overall function.
Data Presentation
The following tables summarize quantitative data from studies on the effects of codeine on neuronal systems. These provide a starting point for determining relevant concentration ranges for in vitro experiments.
Table 1: Effects of Codeine on Oxidative Stress Markers in Brain Tissue
| Biomarker | Treatment Group | % Change vs. Control | Reference |
| Malondialdehyde (MDA) | Low-dose codeine | Increased | [1][2] |
| High-dose codeine | +25.22% to +33% | [1][2] | |
| Hydrogen Peroxide (H₂O₂) | Low-dose codeine | Increased | [3] |
| High-dose codeine | Increased (dose-dependent) | [3] | |
| Superoxide Dismutase (SOD) | Low-dose codeine | -5.34% | [1][2] |
| High-dose codeine | -16.03% | [1][2] | |
| Catalase (CAT) | Low-dose codeine | -12.22% | [1][2] |
| High-dose codeine | -27.7% | [1][2] | |
| Glutathione S-transferase (GST) | Low-dose codeine | -15.1% | [1] |
| High-dose codeine | -27.06% | [1] | |
| Glutathione Peroxidase (GPx) | Low-dose codeine | -15.15% | [1] |
| High-dose codeine | -30.99% | [1] |
Table 2: Effects of Codeine on Apoptosis and Neuronal Damage Markers
| Biomarker | Treatment Group | % Change vs. Control | Reference |
| Caspase 3 Activity | Low-dose codeine | +75.95% | [1][3] |
| High-dose codeine | +84.08% | [1][3] | |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Low-dose codeine | +26.87% | [1][3] |
| High-dose codeine | +40.95% | [1][3] | |
| Acetylcholinesterase Activity | Low-dose codeine | -25.28% | [1][3] |
| High-dose codeine | -38.72% | [1][3] |
Experimental Protocols
Protocol 1: Assessment of Codeine-Induced Neurotoxicity using MTT Assay
This protocol provides a method for determining the cytotoxic effects of codeine on a neuronal cell line (e.g., SH-SY5Y or PC12) by measuring cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Codeine phosphate (B84403) (or other salt)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Codeine Treatment: Prepare a stock solution of codeine in sterile water or PBS. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of codeine. Include a vehicle control (medium without codeine).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against codeine concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Codeine-Induced Apoptosis via Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis, in neuronal cells treated with codeine.
Materials:
-
Neuronal cell line
-
Complete cell culture medium
-
Codeine phosphate
-
6-well cell culture plates
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit (containing a caspase-3 substrate like DEVD-pNA)
-
Bradford assay reagent for protein quantification
-
Microplate reader (405 nm wavelength)
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells in 6-well plates and treat with desired concentrations of codeine as described in Protocol 1.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using the Bradford assay.
-
Caspase-3 Assay: In a 96-well plate, add 50 µg of protein from each sample.
-
Add 50 µL of 2X reaction buffer (from the kit) to each sample.
-
Add 5 µL of the DEVD-pNA substrate (from the kit).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Normalize the results to the protein concentration and express as a fold change relative to the control.
Protocol 3: Assessment of Oxidative Stress by Measuring Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, DCFH-DA, to measure the generation of intracellular ROS in response to codeine treatment.
Materials:
-
Neuronal cell line
-
Complete cell culture medium
-
Codeine phosphate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Codeine Treatment: Treat the cells with various concentrations of codeine for the desired time period (e.g., 6, 12, or 24 hours).
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells twice with HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Express the fluorescence intensity as a percentage of the control to quantify the relative increase in ROS levels.
Visualizations
Caption: Experimental workflow for assessing codeine-induced neurotoxicity.
Caption: Signaling pathway of codeine-induced neuronal apoptosis.
References
- 1. Apoptotic inducement of neuronal cells by codeine: possible role of disrupted redox state and caspase 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of codeine administration on oxidative stress biomarkers and the expression of the neuron-specific enolase in the brain of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Animal Models for Studying the Effects of Codamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preclinical evaluation of Codamine , a novel, selective dopamine (B1211576) D2 receptor (D2R) agonist. The following sections outline the proposed mechanism of action, relevant animal models, experimental procedures for assessing motor function and general behavior, and data presentation guidelines. These protocols are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in models of neurological and psychiatric disorders where dopaminergic signaling is implicated.
Proposed Mechanism of Action: Dopamine D2 Receptor Agonism
This compound is a selective agonist for the D2 subtype of dopamine receptors. D2 receptors are G-protein coupled receptors that play a critical role in modulating neuronal signaling.[1] In the central nervous system, they are key components of major dopaminergic pathways, including the nigrostriatal, mesolimbic, and mesocortical pathways, which regulate motor control, motivation, and cognition.[2][3][4]
Activation of presynaptic D2 autoreceptors typically inhibits dopamine synthesis and release, serving as a negative feedback mechanism.[5] Postsynaptically, D2R activation by an agonist like this compound is expected to modulate downstream signaling cascades, primarily through the Gαi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and regulation of ion channels.[1][6] This mechanism is a key target for therapies in conditions such as Parkinson's disease and certain psychiatric disorders.[7][8]
Dopaminergic Signaling Pathway
Caption: Dopamine D2 Receptor (D2R) Signaling Pathway.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the effects of this compound.
-
Rodent Model of Parkinson's Disease (Unilateral 6-OHDA Lesion): This is a widely used model to study motor deficits analogous to those in Parkinson's disease. A neurotoxin, 6-hydroxydopamine (6-OHDA), is injected into the medial forebrain bundle or striatum on one side of the brain, leading to the degeneration of dopaminergic neurons in the nigrostriatal pathway. This results in motor asymmetry, which can be quantified. Dopamine agonists are expected to reduce these motor deficits.
-
Naive Rodents (Rats or Mice): To assess the general behavioral and psychomotor effects of this compound, naive (non-lesioned) animals are used. These studies help to establish a baseline profile of the compound, including its effects on locomotion, coordination, and potential for inducing stereotyped behaviors.[[“]]
Experimental Protocols
The following are detailed protocols for key behavioral assays. All procedures should be conducted in accordance with approved animal care and use guidelines.
Protocol: Rotarod Test for Motor Coordination
Objective: To assess motor coordination, balance, and motor learning in rodents.[10][11]
Materials:
-
Rotarod apparatus (e.g., Panlab LE8205 or equivalent)
-
Test animals (mice or rats)
-
This compound, vehicle control, and positive control (e.g., Ropinirole) solutions
-
Syringes for administration (oral gavage or intraperitoneal injection)
-
Timer
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment.
-
Training Phase (2-3 days prior to testing):
-
Place each animal on the stationary rod for 60 seconds.
-
Begin a training session at a low, constant speed (e.g., 4 rpm) for 2-5 minutes.
-
Conduct 2-3 training trials per day. This phase reduces the stress of novelty.
-
-
Testing Phase:
-
Administer this compound (e.g., 1, 5, 10 mg/kg), vehicle, or positive control to the animals. Allow for an appropriate absorption period (e.g., 30 minutes for IP injection).
-
Place an animal on the rotarod, facing away from the direction of rotation.
-
Start the accelerating protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).[10]
-
Simultaneously, start the timer.
-
Record the latency (in seconds) for the animal to fall from the rod. If the animal clings to the rod and completes a full passive rotation, this is also recorded as a fall.
-
Perform 3-5 trials per animal with a minimum inter-trial interval of 15 minutes.
-
-
Data Analysis: Calculate the average latency to fall across the trials for each animal. Compare the mean latencies between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol: Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity, exploration, and anxiety-like behavior.[12][13]
Materials:
-
Open field arena (e.g., 40x40x40 cm for rats)
-
Video camera mounted above the arena
-
Automated video tracking software (e.g., Any-maze, EthoVision)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation: Acclimate animals to the dimly lit, quiet testing room for at least 60 minutes.
-
Drug Administration: Administer this compound, vehicle, or a positive control as described in the previous protocol.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 15-30 minutes).
-
Record the entire session with the overhead video camera.
-
-
Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol and allow it to dry to eliminate olfactory cues.
-
Data Analysis: Use the tracking software to analyze key parameters:
-
Total Distance Traveled (cm): A measure of overall locomotor activity.
-
Time Spent in Center Zone (s): A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.
-
Stereotypy Counts: Quantification of repetitive, purposeless movements (e.g., sniffing, gnawing, head-weaving), which can be induced by high doses of dopamine agonists.[[“]]
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Motor Coordination in the Rotarod Test (6-OHDA Lesioned Rats)
| Treatment Group (n=10/group) | Dose (mg/kg, IP) | Mean Latency to Fall (s) ± SEM | % Improvement vs. Vehicle |
| Vehicle Control | - | 65.2 ± 5.8 | - |
| This compound | 1.0 | 98.7 ± 7.1 | 51.4% |
| This compound | 5.0 | 155.4 ± 9.3 | 138.3% |
| This compound | 10.0 | 162.1 ± 8.5 | 148.6% |
| Ropinirole (Positive Control) | 2.0 | 148.9 ± 10.2** | 128.4% |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 2: Effect of this compound on Locomotor Activity in the Open Field Test (Naive Mice)
| Treatment Group (n=12/group) | Dose (mg/kg, IP) | Total Distance Traveled (cm) ± SEM | Time in Center (s) ± SEM | Stereotypy Counts ± SEM |
| Vehicle Control | - | 2150 ± 188 | 45.3 ± 4.1 | 8.2 ± 1.5 |
| This compound | 1.0 | 2890 ± 210 | 41.8 ± 3.9 | 12.5 ± 2.0 |
| This compound | 5.0 | 4125 ± 305 | 35.1 ± 3.5 | 45.7 ± 5.6 |
| This compound | 10.0 | 3550 ± 290** | 28.9 ± 3.1 | 98.2 ± 10.4** |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Experimental Workflow Visualization
A clear workflow ensures reproducibility and logical progression of the study.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Free Dopaminergic pathways Icons, Symbols, Pictures, and Images | Mind the Graph [mindthegraph.com]
- 4. Dopaminergic Neurons and Brain Reward Pathways: From Neurogenesis to Circuit Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Synergistic interactions of D1- and D2-selective dopamine agonists in animal models for Parkinson's disease: sites of action and implications for the pathogenesis of dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Interactions of D1- and D2-Selective Dopamine Agonists in Animal Models for Parkinson’s Disease: Sites of Action and Implications for the Pathogenesis of Dyskinesias | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent advancements in behavioral testing in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Codamine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codamine, an opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several active and inactive metabolites. The accurate identification and quantification of this compound and its metabolites are crucial for pharmacokinetic studies, drug efficacy and safety assessment, and forensic analysis. Spectroscopic techniques offer powerful tools for the analysis of these compounds. This document provides an overview of various spectroscopic methods, detailed experimental protocols, and quantitative data for the analysis of this compound and its principal metabolites: morphine, northis compound, and this compound-6-glucuronide.
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver through three main pathways: O-demethylation, N-demethylation, and glucuronidation. O-demethylation, catalyzed by the cytochrome P450 enzyme CYP2D6, converts this compound to its most active metabolite, morphine.[1][2] N-demethylation to northis compound is mediated by CYP3A4.[2][3] The most significant metabolic route, in terms of quantity, is glucuronidation, where the enzyme UGT2B7 conjugates this compound with glucuronic acid to form this compound-6-glucuronide.[1][2]
Spectroscopic Analysis Methods
A variety of spectroscopic techniques can be employed for the qualitative and quantitative analysis of this compound and its metabolites. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the sample matrix.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely accessible technique for the quantification of this compound. This compound exhibits characteristic UV absorbance maxima at approximately 284-286 nm and 224-248 nm.[4][5] While less selective than chromatographic methods, it can be suitable for the analysis of pharmaceutical formulations or in combination with separation techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the identification and structural characterization of this compound and its metabolites. The technique provides a unique molecular fingerprint based on the vibrational modes of the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about this compound and its metabolites, aiding in their unambiguous identification.[2][6]
Mass Spectrometry (MS) coupled with Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful, highly sensitive, and selective methods for the simultaneous quantification of this compound and its metabolites in complex biological matrices like plasma and urine.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various spectroscopic methods for the analysis of this compound and its metabolites.
Table 1: UV-Vis Spectrophotometry
| Analyte | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Reference |
| This compound | 284-286 nm | 100-300 µg/mL | 1.0 µg/mL | [4] |
| This compound | 224-248 nm | 100-300 µg/mL | 1.0 µg/mL | [4] |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Analyte | Wavelength (λ) | Linear Range | Limit of Detection (LOD) | Reference |
| This compound | 214 nm | Not Specified | 0.02 nmol/mL | [9] |
| Northis compound | 214 nm | Not Specified | 0.02 nmol/mL | [9] |
| This compound-6-glucuronide | 214 nm | Not Specified | 0.02 nmol/mL | [9] |
| Morphine | 214 nm (Electrochemical) | Not Specified | 0.003 nmol/mL | [9] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte | Matrix | Linear Range | Limit of Quantitation (LOQ) | Reference |
| This compound | Urine | 25–2000 ng/mL | 25 ng/mL | [10] |
| Morphine | Urine | 25–2000 ng/mL | 25 ng/mL | [10] |
| This compound | Hair | Up to 75 ng/mg | 10 pg on-column | [7] |
| Morphine | Hair | Up to 75 ng/mg | 10 pg on-column | [7] |
Table 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte | Matrix | Linear Range | Lower Limit of Quantitation (LLOQ) | Reference |
| This compound | Plasma | 0.05-80 ng/mL | 0.05 ng/mL | [8] |
| Morphine | Plasma | 0.05-5.0 ng/mL | 0.05 ng/mL | [8] |
| Morphine-3-glucuronide | Plasma | 0.05-80 ng/mL | 0.05 ng/mL | [8] |
| Morphine-6-glucuronide | Plasma | 0.05-80 ng/mL | 0.05 ng/mL | [8] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Quantification of this compound in a Pharmaceutical Formulation
This protocol describes the quantification of this compound in a tablet formulation.
Materials:
-
This compound reference standard
-
This compound tablets
-
0.1 M Sodium Hydroxide (B78521) (NaOH)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in 0.1 M NaOH. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: a. Weigh and finely powder a number of this compound tablets. b. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in 0.1 M NaOH in a volumetric flask. c. Sonicate for 15 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter. e. Dilute the filtered solution with 0.1 M NaOH to a concentration within the linear range of the standard curve.
-
Spectrophotometric Measurement: a. Measure the absorbance of the standard solutions and the sample solution at 284 nm using 0.1 M NaOH as a blank.[5] b. Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Quantification: Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: HPLC-UV Analysis of this compound and its Metabolites in Plasma
This protocol outlines a method for the simultaneous determination of this compound and its metabolites in plasma.[9]
Materials:
-
Plasma samples
-
This compound, morphine, northis compound, and this compound-6-glucuronide reference standards
-
Internal standard (e.g., naloxone)
-
Solid-phase extraction (SPE) C18 cartridges
-
Acetonitrile (B52724), methanol, sodium phosphate (B84403) monobasic, sodium dodecyl sulfate
-
HPLC system with UV and electrochemical detectors
-
Reversed-phase C8 column
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Spike plasma samples with an internal standard. b. Condition a C18 SPE cartridge. c. Load the plasma sample onto the cartridge. d. Wash the cartridge to remove interferences. e. Elute the analytes with an appropriate solvent. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: Reversed-phase C8
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 5 mM sodium phosphate monobasic and 0.70 mM sodium dodecyl sulfate, pH 2.35).[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Detection:
-
Quantification: Create calibration curves for each analyte using reference standards and quantify the analytes in the plasma samples.
Protocol 3: GC-MS Analysis of this compound and Morphine in Urine
This protocol provides a method for the determination of this compound and morphine in urine samples.[10]
Materials:
-
Urine samples
-
This compound and morphine reference standards
-
Internal standard (e.g., nalorphine)
-
Sodium hydroxide (NaOH)
-
Borax (B76245) buffer solution
-
Ethyl acetate
-
Propionic anhydride, pyridine (B92270)
-
GC-MS system with an appropriate capillary column (e.g., HP-1MS)
Procedure:
-
Sample Preparation: a. To a urine sample, add the internal standard. b. Adjust the pH to 9.0-9.2 with NaOH and add borax buffer. c. Perform liquid-liquid extraction with an organic solvent like ethyl acetate. d. Separate the organic layer and evaporate it to dryness. e. Derivatize the residue with a mixture of propionic anhydride and pyridine at 80°C for 3 minutes.[10] f. Evaporate the derivatization reagents and reconstitute the residue in a suitable solvent (e.g., methanol).
-
GC-MS Conditions:
-
Column: HP-1MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min
-
Injection Mode: Splitless
-
Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Ionization: Electron Impact (EI)
-
MS Mode: Selected Ion Monitoring (SIM) for quantification of target ions for derivatized this compound and morphine.
-
-
Quantification: Develop calibration curves using derivatized standards and quantify the analytes in the urine samples.
Conclusion
The spectroscopic methods outlined in these application notes provide robust and reliable approaches for the analysis of this compound and its metabolites. The choice of the most appropriate technique will be dictated by the specific analytical needs, including the required sensitivity, selectivity, and the nature of the sample matrix. The provided protocols offer a starting point for method development and validation in research, clinical, and forensic settings.
References
- 1. Study Shows Detection of Hydrocodone and Morphine as Metabolites of Codeine | Technology Networks [technologynetworks.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. [UV spectrophotometric research of drug mixture in sudden poisoning cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of codeine and its major metabolites in human hair by gas chromatography-positive ion chemical ionization mass spectrometry: a clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of codeine and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of codeine and its seven metabolites in plasma and urine by high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
This document provides detailed application notes and protocols for assaying the enzymatic activity of key enzymes in the biosynthetic pathways related to codamine, a significant benzylisoquinoline alkaloid (BIA). These pathways are crucial for the production of valuable pharmaceuticals, including analgesics like codeine and morphine. The protocols are designed for researchers, scientists, and drug development professionals engaged in pathway elucidation, enzyme characterization, and metabolic engineering. This guide covers assays for Tyrosine Decarboxylase (TYDC), Norcoclaurine Synthase (NCS), various Methyltransferases (OMTs and NMTs), and Cytochrome P450 monooxygenases (CYPs) along with their redox partners, NADPH-Cytochrome P450 Reductase (CPR). Quantitative data are summarized for easy reference, and key pathways and workflows are visualized using diagrams.
Introduction to this compound-Related Pathways
This compound is a precursor in the biosynthesis of several important opioid alkaloids. The pathway begins with L-tyrosine and proceeds through a series of enzymatic steps to form the central intermediate (S)-reticuline. Reticuline is a critical branch-point intermediate that leads to the formation of numerous BIAs, including this compound, which is subsequently converted to morphine and codeine in plants like Papaver somniferum. Understanding and quantifying the activity of the enzymes in this pathway is essential for synthetic biology applications aiming to produce these high-value compounds in microbial hosts and for developing novel pharmaceuticals.[1][2]
The core pathway involves the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the foundational BIA.[2] This is followed by a series of hydroxylation, O-methylation, and N-methylation steps to yield (S)-reticuline. The key enzymes involved include tyrosine decarboxylase, norcoclaurine synthase, methyltransferases, and cytochrome P450 monooxygenases.[1]
Benzylisoquinoline Alkaloid (BIA) Biosynthesis Pathway
The following diagram illustrates the central pathway from L-tyrosine to the key intermediate (S)-reticuline, which is a precursor to this compound.
Caption: Biosynthetic pathway of (S)-reticuline, a key precursor to this compound.
Experimental Protocols
A generalized workflow for performing an enzyme assay is depicted below. This typically involves preparing the reaction mixture, initiating the reaction with the enzyme or substrate, incubating under controlled conditions, stopping the reaction, and finally, analyzing the results.
Caption: A generalized workflow for conducting an in vitro enzyme activity assay.
Protocol for Tyrosine Decarboxylase (TYDC) Activity Assay
This protocol describes a spectrophotometric coupled-enzyme assay to determine TYDC activity. TYDC converts tyrosine to tyramine (B21549). Tyramine is then oxidized by a tyramine oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ reacts with 4-aminoantipyrine (B1666024) (4-AAP) and N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS) in the presence of peroxidase to form a quinoneimine dye, which can be measured at 570 nm.[3]
Materials:
-
McIlvain Buffer (phosphate-citrate), pH 6.0
-
1 mM 4-aminoantipyrine (4-AAP)
-
10 mM TOOS
-
Peroxidase (40 units/mL)
-
Tyramine Oxidase (TYO) (20 units/mL)
-
0.2 mM Pyridoxal-5-phosphate (PLP)
-
10 mM L-Tyrosine (substrate)
-
Enzyme Dilution Buffer (10 mM potassium phosphate (B84403), pH 7.0, with 5 mM EDTA)
-
Purified TYDC enzyme
-
Spectrophotometer capable of reading at 570 nm and maintaining 37°C
Procedure:
-
Set the spectrophotometer to 37°C and 570 nm.
-
Prepare a reaction mixture in a cuvette containing:
-
0.9 mL McIlvain Buffer
-
0.9 mL 1 mM 4-AAP
-
0.3 mL 10 mM TOOS
-
0.15 mL 40 u/mL Peroxidase
-
0.15 mL 20 u/mL TYO
-
0.15 mL 0.2 mM PLP
-
0.3 mL 10 mM L-Tyrosine
-
-
Equilibrate the reaction mixture in the spectrophotometer at 37°C for 5-10 minutes.
-
To initiate the reaction, add 0.1 to 0.15 mL of the diluted TYDC enzyme solution.
-
Immediately start monitoring the change in absorbance at 570 nm for at least 2-5 minutes.
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.
Calculation of Activity: One unit of TYDC activity is defined as the amount of enzyme that catalyzes the decomposition of one micromole of tyrosine per minute at 37°C.
Units/mg = (ΔA/min × Total Volume (mL) × Dilution Factor) / (ε × Path Length (cm) × Sample Volume (mL) × Enzyme Conc. (mg/mL))
Where ε (millimolar extinction coefficient) for the quinoneimine dye under these conditions is 32 mM⁻¹cm⁻¹ and the stoichiometry of dye formation from H₂O₂ is 0.5.[3]
Protocol for Norcoclaurine Synthase (NCS) Activity Assay
This protocol is based on a colorimetric assay that monitors the consumption of the primary amine substrate, dopamine, using ninhydrin (B49086).[4] This method avoids interference from the product, which is a secondary amine.
Materials:
-
HEPES buffer (100 mM, pH 7.5)
-
Dopamine hydrochloride (substrate 1)
-
4-Hydroxyphenylacetaldehyde (4-HPAA) (substrate 2)
-
Ascorbic acid (5 mM)
-
DMSO
-
Purified NCS enzyme
-
Ninhydrin reagent
-
Spectrophotometer capable of reading at 560 nm
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
10 mM Dopamine
-
1 mM 4-HPAA
-
5 mM Ascorbic acid
-
HEPES buffer (100 mM, pH 7.5)
-
20% (v/v) DMSO
-
-
Add purified NCS enzyme (e.g., 0.5 mg/mL) to a final volume of 200 µL to initiate the reaction.[5]
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ethanol to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
To a sample of the supernatant, add ninhydrin reagent and heat at 100°C for 10-15 minutes to develop the color.
-
Cool the samples and measure the absorbance at 560 nm.
-
A standard curve of dopamine should be prepared to quantify the amount of dopamine consumed. A control reaction without the enzyme should be run in parallel.
Alternative Method: CD Spectroscopy A continuous assay based on circular dichroism (CD) spectroscopy can also be used to monitor the kinetics of the reaction in real-time by observing the change in the CD signal as the chiral product, (S)-norcoclaurine, is formed.[6][7]
Protocol for O-Methyltransferase (OMT) and N-Methyltransferase (NMT) Activity Assay
This is a general protocol for assaying methyltransferase activity using HPLC to detect the methylated product. It is applicable to enzymes like 6OMT, CNMT, and 4'OMT.
Materials:
-
Assay buffer (e.g., 100 mM Tris-HCl or Potassium Phosphate, pH 7.5)
-
Substrate (e.g., (S)-norcoclaurine for 6OMT, (S)-coclaurine for CNMT)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Dithiothreitol (DTT) (optional, to maintain reducing conditions)
-
Purified methyltransferase enzyme
-
Stopping solution (e.g., 2 M HCl or an organic solvent like ethyl acetate)
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube:
-
Assay Buffer
-
1 mM DTT (optional)
-
0.5 mM Substrate
-
0.5 mM SAM
-
-
Equilibrate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the purified enzyme. The final reaction volume is typically 50-100 µL.
-
Incubate for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the substrate from the methylated product.
-
Quantify the product peak by comparing its area to a standard curve of the authentic product.
Protocol for NADPH-Cytochrome P450 Reductase (CPR) Activity Assay
CPR activity is commonly measured by monitoring the reduction of cytochrome c, a surrogate electron acceptor. The reduction of cytochrome c is followed by an increase in absorbance at 550 nm.[8]
Materials:
-
Potassium phosphate buffer (e.g., 0.3 M, pH 7.7)
-
Cytochrome c (from horse heart)
-
NADPH
-
Purified CPR enzyme (e.g., in microsomal preparations)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette:
-
Potassium phosphate buffer
-
Cytochrome c (to a final concentration of ~50 µM)
-
-
Add the enzyme source (e.g., 5-50 µL of microsomes).
-
Place the cuvette in the spectrophotometer and record a baseline reading at 550 nm.
-
Initiate the reaction by adding NADPH (to a final concentration of ~0.1 mM).
-
Monitor the increase in absorbance at 550 nm for 1-3 minutes.
-
Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (ε₅₅₀ = 21 mM⁻¹cm⁻¹).[8]
Calculation of Activity: nmol cytochrome c reduced/min/mg protein = (ΔA₅₅₀/min × 1000) / (21 × mg protein in cuvette)
Quantitative Data Summary
The following tables summarize kinetic parameters for key enzymes in the this compound-related pathways. Data can vary based on the plant source, recombinant expression system, and assay conditions.
Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)
| Enzyme Source | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|---|
| Thalictrum flavum | Dopamine | 440 | 1.8 | [6] |
| Thalictrum flavum | 4-HPAA | 700 | - | [9] |
| Papaver somniferum | Dopamine | 1800 | 1.0 |[5] |
Table 2: Kinetic Parameters of Selected Methyltransferases
| Enzyme | Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| 6OMT | Coptis japonica | (S)-Norcoclaurine | 2.5 | 0.48 | [10] |
| CNMT | Coptis japonica | (S)-Coclaurine | 2.1 | - | [1] |
| 4'OMT | Coptis japonica | (S)-3'-hydroxy-N-methylcoclaurine | 4.3 | 0.81 |[10] |
Table 3: Activity of Human CYP2D6 in Codeine Metabolism
| Substrate | Metabolite | K_m (µM) | V_max (pmol/min/mg) | Notes | Reference |
|---|---|---|---|---|---|
| Codeine | Morphine (O-demethylation) | 60-90 | 100-200 | Major analgesic pathway | [11][12] |
| Dihydrocodeine | Dihydromorphine (O-demethylation) | ~200 | ~150 | For extensive metabolizers |[11] |
Application in Drug Development
Assaying the enzymes in this compound-related pathways is critical for drug development. In humans, codeine is a prodrug that must be metabolized by the cytochrome P450 enzyme CYP2D6 to morphine to exert its analgesic effect.[13][14] The activity of this enzyme varies significantly among individuals due to genetic polymorphisms, leading to classifications of poor, intermediate, extensive, and ultra-rapid metabolizers.[14]
Caption: Major metabolic pathways of codeine in humans.
In vitro assays using human liver microsomes or recombinant CYP enzymes are essential for:
-
CYP Inhibition Screening: Identifying new drug candidates that may inhibit CYP2D6, leading to potentially dangerous drug-drug interactions when co-administered with codeine.[15][16]
-
Reaction Phenotyping: Determining which CYP isoforms are responsible for the metabolism of a new chemical entity.[15]
-
Pharmacogenetic Studies: Characterizing the kinetic differences between various CYP2D6 genetic variants to better predict patient response to codeine.[14]
These assays help ensure the safety and efficacy of new and existing drugs by predicting their metabolic fate and interaction potential.
References
- 1. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: An enzymatic Pictet-Spengler reaction | UBC Chemistry [chem.ubc.ca]
- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the human cytochrome P450 enzymes involved in the metabolism of dihydrocodeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Codeine in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Codeine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Codeine and why is its stability in solution a concern?
Codeine is a morphinane alkaloid and a widely used opioid analgesic, antitussive, and antidiarrheal agent.[1][2] As a prodrug, it is metabolized in the body to its active form, morphine.[3] The stability of Codeine in aqueous solutions is a critical factor for ensuring accurate experimental results, maintaining therapeutic efficacy, and preventing the formation of potentially toxic degradation products.[4]
Q2: What are the primary factors that lead to the degradation of Codeine in solution?
The main factors contributing to the degradation of Codeine in solution are:
-
pH: The stability of Codeine is highly dependent on the pH of the solution. Acidic conditions, particularly when exposed to light, can lead to the formation of degradation products.[4][5] While stable in a wide pH range from 1 to 10 in the absence of strong buffer catalysts, a pH of approximately 3.5 is considered relatively stable for Codeine phosphate (B84403) solutions.[5][6]
-
Light: Codeine is photosensitive, and exposure to light, especially UV light, can cause significant degradation.[4][5][7] Pharmaceutical preparations of Codeine should always be protected from light.[4][8]
-
Temperature: Elevated temperatures can accelerate the degradation of Codeine solutions.[5]
-
Oxidation: While atmospheric oxygen has been reported to have no effect on Codeine phosphate solutions, oxidative stress can be a factor in the degradation of alkaloids.[5][9] The presence of co-existing compounds with antioxidant properties in natural sources like opium contributes to Codeine's stability.[4]
Q3: What are the common degradation products of Codeine?
In acidic solutions exposed to light, Codeine can autoxidize into epimeric forms of 10-hydroxycodeine.[4] At neutral pH, it can partially oxidize to norcodeine and codeinone, while at a basic pH, only norcodeine is typically formed.[4] Other identified degradation and interaction products in formulations can include norcodeine and 14-hydroxycodeine.[10]
Q4: How can I improve the stability of my Codeine solution?
To enhance the stability of Codeine solutions, consider the following:
-
pH Adjustment: Maintain the pH of the solution within a stable range. For Codeine phosphate, a slightly acidic pH of around 3.5 to 4.2 has been shown to be stable.[5][11][12]
-
Protection from Light: Always store Codeine solutions in light-resistant containers, such as amber vials or bottles, and minimize exposure to ambient light during experiments.[4][11][12][13]
-
Temperature Control: Store solutions at controlled room temperature (22-25°C) or as recommended, avoiding excessive heat.[11][12]
-
Use of Antioxidants: While atmospheric oxygen may not be a primary concern, the addition of antioxidants like citric acid or thiourea (B124793) may reduce the rate of degradation in certain formulations.[5]
-
Fresh Preparation: Prepare Codeine solutions fresh before use whenever possible to minimize degradation over time.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in color of the Codeine solution (e.g., yellowing). | Photodegradation due to light exposure. | Ensure the solution is stored in a light-resistant container and protected from light. Prepare fresh solution if significant discoloration is observed. |
| Unexpected peaks appear during HPLC analysis. | Sample degradation has occurred during preparation, storage, or analysis. | Prepare solutions fresh before HPLC analysis.[9] Ensure the mobile phase pH is suitable for stability (slightly acidic for reverse-phase methods).[9] |
| Loss of potency or inconsistent experimental results. | Degradation of Codeine due to improper pH, temperature, or light exposure. | Review the storage and handling procedures. Verify the pH of the solution and ensure it is stored at the appropriate temperature in a light-resistant container. |
| Precipitation in the solution. | pH of the solution may be too high (a saturated aqueous solution of Codeine has a pH of 9.8).[2][7] Solubility is also salt-dependent; for example, codeine phosphate is more water-soluble than codeine sulfate (B86663).[14] | Adjust the pH to a more acidic range where Codeine salts are more soluble and stable. Ensure the correct salt form is used for the desired concentration and solvent system. |
Quantitative Data on Codeine Stability
Table 1: pH-Dependent Stability of Codeine Sulfate at 80°C
| Rate Constant | Value (s⁻¹) | Associated Activation Energy (kcal/mol) |
| kH+ | (3.9 ± 1.3) x 10⁻⁸ M⁻¹ | 27.7 |
| k₀ | (2.7 ± 0.5) x 10⁻⁸ | 21.0 |
| kHO- | (5.1 ± 1.0) x 10⁻⁶ M⁻¹ | 28.3 |
| Data from a study on the degradation of codeine sulfate in aqueous solution.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Codeine Solution
This protocol is designed to identify the potential degradation products and pathways of Codeine under various stress conditions.
1. Materials:
- Codeine standard
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (B78521) (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- High-purity water
- pH meter
- HPLC system with a suitable column (e.g., C18)
- Photostability chamber
- Oven
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of Codeine in a suitable solvent (e.g., water or methanol) at a known concentration.
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize, and dilute to the initial concentration.
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize, and dilute to the initial concentration.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours. Dilute to the initial concentration.
- Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C for 48 hours. Cool and dilute to the initial concentration.
- Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method to quantify the remaining Codeine and detect degradation products.
Visualizations
Caption: Potential degradation pathways of Codeine under different conditions.
Caption: Workflow for a forced degradation study of Codeine.
References
- 1. Analytical Methods for Codeine Determination | Encyclopedia MDPI [encyclopedia.pub]
- 2. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CODEINE CAS#: 76-57-3 [m.chemicalbook.com]
- 8. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Drug Incompatibility Chemistry - Page 4 [medscape.com]
Codamine Detection in Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the detection and quantification of codamine.
Frequently Asked Questions (FAQs)
1. What are the initial steps to take when experiencing issues with this compound detection?
When encountering problems with this compound detection, a systematic approach is crucial. Begin by verifying the instrument's performance with a known standard. This helps to differentiate between a systemic instrument issue and a problem specific to your sample or method.
A troubleshooting workflow is outlined below:
Technical Support Center: Optimizing Codamine Dosage for Cell-Based Assays
Welcome to the technical support center for Codamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for your cell-based assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the fictional "Kinase X," a key enzyme in the KRX signaling pathway, which is frequently dysregulated in various cancer types. By blocking the phosphorylation of Kinase X, this compound effectively inhibits downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cell lines.
Q2: What is the recommended starting concentration for this compound in a new cell-based assay?
A2: For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line.[1] A logarithmic or semi-logarithmic dilution series, for example from 1 nM to 50 µM, is a common starting point.[1] This range should help identify the effective concentration window for your assay.[1]
Q3: How should this compound be prepared and stored?
A3: this compound is typically supplied as a lyophilized powder. For best results, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q4: Does serum in the culture medium affect this compound's activity?
A4: Yes, serum proteins can bind to small molecules like this compound, which may reduce the effective concentration of the compound available to the cells.[1] If you suspect significant interference, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of this compound.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High variability between replicate wells.
Q: My replicate wells for the same condition show a high coefficient of variation (CV > 15%). What should I check?
A: High intra-assay variability can obscure real biological effects. Consider the following potential sources of error:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability.[3] Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions, consistent speed, and depth of tip immersion).[3]
-
Cell Seeding: An uneven distribution of cells in the wells can lead to significant differences.[3] Gently mix your cell suspension before and during plating to ensure it remains homogenous.[3] Avoid letting cells settle in the pipette or reservoir.[3]
-
Edge Effects: The outer wells of a microplate often behave differently from the inner wells, frequently due to increased evaporation.[3] To mitigate this, ensure proper humidification in the incubator. A common practice is to not use the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[3]
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction. Ensure gentle but thorough mixing after adding this compound or other reagents.
Issue 2: No significant effect of this compound observed.
Q: I'm not seeing any effect of this compound at the concentrations I've tested. What could be the problem?
A: A lack of response can be due to several factors. Use the following decision tree to troubleshoot the issue:
Troubleshooting workflow for a lack of this compound effect.
Issue 3: High cytotoxicity observed at expected active concentrations.
Q: I'm observing widespread cell death even at low concentrations of this compound. How can I distinguish between targeted effects and general toxicity?
A: It is important to determine the therapeutic window of this compound.
-
Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., Resazurin or MTT, see protocol below) to determine the cytotoxic concentration 50 (CC50) for your cell line.[1]
-
Compare IC50 and CC50: The IC50 is the concentration at which this compound inhibits the biological process of interest by 50%. The CC50 is the concentration that kills 50% of the cells. A large window between the IC50 and CC50 suggests that the observed effect is specific and not due to general toxicity.
-
Check Solvent Concentration: Ensure that the final DMSO concentration is not exceeding 0.1%, as higher concentrations can be toxic to cells.[1][2] Run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) to assess solvent toxicity.[2]
Data Presentation
Table 1: this compound Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Expression (Kinase X) | IC50 (nM) | CC50 (µM) | Therapeutic Window (CC50/IC50) |
| MCF-7 | Breast | High | 50 | 25 | 500 |
| A549 | Lung | Medium | 250 | 40 | 160 |
| PC-3 | Prostate | Low | >10,000 | >50 | N/A |
| HCT116 | Colon | High | 75 | 30 | 400 |
Data are representative and should be confirmed in your specific experimental system.
Experimental Protocols & Visualizations
The Kinase X Signaling Pathway
This compound acts by inhibiting Kinase X, which prevents the phosphorylation and activation of downstream effectors, ultimately blocking cell proliferation.
Simplified KRX signaling pathway showing this compound's point of inhibition.
Protocol 1: Cell Viability (Resazurin) Assay for CC50 Determination
This protocol is used to assess the cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells for "no treatment" and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 48 or 72 hours).[1]
-
Assay: Add Resazurin solution to each well and incubate for 2-4 hours, or until a color change is apparent.
-
Data Acquisition: Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Plot the fluorescence intensity against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.
Protocol 2: Western Blot for Target Engagement (Phospho-Kinase X)
This protocol verifies that this compound is engaging with its target, Kinase X.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Kinase X (p-Kinase X).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To confirm equal protein loading, re-probe the membrane with an antibody for total Kinase X or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-Kinase X band intensity with increasing this compound concentration indicates successful target engagement.
Experimental Workflow for Dosage Optimization
The following diagram outlines the general workflow for optimizing this compound's dosage in a new cell-based assay.
Workflow for optimizing this compound dosage.
References
Preventing degradation of Codamine during extraction
Technical Support Center: Codamine Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound degradation during extraction. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Disclaimer: this compound is a hypothetical alkaloid used for illustrative purposes. The degradation pathways, protocols, and data presented are based on established principles for handling sensitive, naturally occurring alkaloids.[1]
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: this compound, an indole (B1671886) alkaloid, is susceptible to degradation from several factors, including:
-
Oxidation: The presence of atmospheric oxygen or other oxidizing agents can lead to the formation of colored degradation products, primarily Coda-Oxepine and Coda-Quinone.[1] This is often accelerated by heat and light.
-
pH Extremes: this compound is most stable in a slightly acidic to neutral pH range (pH 4-7).[2] Highly acidic conditions (pH < 3) can lead to hydrolysis of its ester functional group, while alkaline conditions (pH > 8) can catalyze both hydrolysis and oxidation.[1][3]
-
Elevated Temperatures: Heat can significantly accelerate all degradation pathways.[4] Prolonged exposure to temperatures above 40°C should be avoided, especially in methods like Soxhlet extraction.[5][6]
-
Light Exposure: this compound is photosensitive. Exposure to UV or even strong visible light can induce photochemical degradation, leading to loss of activity and the formation of complex byproducts.[1][7]
Q2: What are the visible signs of this compound degradation in an extract?
A2: Visual cues can often be the first indicator of degradation. A freshly prepared this compound extract should be a pale yellow to light amber color. Signs of degradation include a significant darkening or browning of the extract, which often points to oxidation.[1] The formation of precipitates or a noticeable change in the extract's viscosity may also suggest that degradation or unwanted side reactions have occurred.
Q3: Which solvents are recommended for this compound extraction to minimize degradation?
A3: The choice of solvent is critical. While polar protic solvents like methanol (B129727) or ethanol (B145695) can effectively extract this compound, they can also co-extract water and enzymes that may contribute to degradation.[8] For initial crude extraction, using a slightly acidified (e.g., with 0.1% acetic acid) methanol or ethanol solution can improve alkaloid salt formation and stability. For liquid-liquid partitioning, dichloromethane (B109758) or ethyl acetate (B1210297) are preferred for extracting the free base this compound under controlled pH conditions.[8][9] It is highly recommended to use deaerated solvents to minimize oxidation.[1]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low final yield of this compound. | 1. Incomplete Extraction: The solvent may not be optimal for solubilizing this compound, or the extraction time may be insufficient.[5][10] 2. Degradation during Extraction: Significant loss due to oxidation, pH instability, or thermal stress.[4][5] 3. Mechanical Losses: Compound lost during transfers, filtration, or workup steps.[11][12] | 1. Optimize Solvent & Method: Test solvents of varying polarities.[5] Consider advanced methods like Ultrasound-Assisted Extraction (UAE) which can reduce time and temperature.[6] 2. Implement Stabilization: Add antioxidants (e.g., 0.1% ascorbic acid) to the extraction solvent.[1][8] Maintain the pH of aqueous solutions between 4 and 7.[2] Work at low temperatures (<40°C) and protect all solutions from light.[1] 3. Refine Technique: Ensure all vessels are thoroughly rinsed with the extraction solvent to recover all material. Minimize transfer steps where possible.[11] |
| Extract has turned dark brown or black. | Oxidation: The this compound molecule has likely been oxidized to Coda-Oxepine and/or Coda-Quinone. This is often caused by exposure to atmospheric oxygen, especially when heated or exposed to light.[1][13] | Prevent Oxidation: • Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1][8] • Use solvents that have been deaerated by sparging with nitrogen or argon.[8] • Conduct the extraction under an inert atmosphere if possible. • Wrap extraction vessels in aluminum foil to protect from light.[1] |
| Appearance of unknown peaks in HPLC/LC-MS chromatogram. | Formation of Degradation Products: These peaks could correspond to hydrolysis products (e.g., Coda-Acid) from pH instability or oxidation products.[1] Acid-catalyzed conversions can also occur.[14][15] | Control Extraction Parameters: • Strictly control the pH during all aqueous steps.[16] Use buffered solutions where appropriate. • Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.[1] • Analyze a small aliquot of the initial extract immediately to establish a baseline chromatogram for comparison. |
| Inconsistent yields between batches. | Variability in Starting Material: The concentration of this compound in the raw plant material can vary. Inconsistent Process Control: Minor deviations in pH, temperature, or extraction time between batches can lead to different degradation rates.[4] | Standardize the Protocol: • Homogenize the raw material before weighing to ensure uniformity. • Calibrate pH meters and thermometers regularly. • Precisely document and adhere to all parameters (volumes, times, temperatures) for each batch. |
III. Key Experimental Protocols
Protocol 1: Stabilized Acid-Base Extraction of this compound
This protocol outlines a standard acid-base extraction method designed to minimize this compound degradation.
Materials:
-
Dried, powdered plant material
-
Extraction Solvent: Methanol with 0.5% (v/v) acetic acid and 0.1% (w/v) ascorbic acid
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Ammonium (B1175870) Hydroxide (B78521) solution
-
Anhydrous Sodium Sulfate
-
pH meter or pH strips
Procedure:
-
Acidic Extraction: Macerate 100 g of powdered plant material in 1 L of the Extraction Solvent for 24 hours at room temperature, ensuring the container is sealed and protected from light.[5]
-
Filter the mixture and collect the filtrate. Re-extract the plant residue with an additional 500 mL of Extraction Solvent for 4 hours.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]
-
Acid-Base Partitioning: Dissolve the resulting crude extract in 200 mL of 1M HCl.
-
In a separatory funnel, wash the acidic aqueous solution with 3 x 100 mL of DCM to remove non-polar impurities like chlorophyll. Discard the organic (DCM) layers.[1]
-
Basification: Slowly add ammonium hydroxide to the acidic aqueous layer with constant stirring and cooling in an ice bath until the pH reaches 9-10.[1]
-
Alkaloid Extraction: Immediately extract the basified aqueous solution with 3 x 150 mL of DCM. Combine the organic extracts.
-
Drying and Evaporation: Dry the combined DCM extract over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure (temperature < 40°C) to yield the crude this compound alkaloid fraction.
-
Storage: Store the final extract in a sealed, amber-colored vial at -20°C, preferably under a nitrogen or argon atmosphere.[1]
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
This method is for quantifying this compound in extracts and assessing purity.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 5.5) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 284 nm.[17]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard (1 mg/mL) in methanol. Create a calibration curve by preparing serial dilutions ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude this compound extract, dissolve it in 10 mL of methanol, and sonicate for 5 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak by comparing its retention time to that of the standard. Calculate the concentration in the samples using the calibration curve generated from the standards.[18][19]
IV. Data Presentation & Visualizations
Table 1: Effect of Antioxidants on this compound Recovery
This table summarizes the impact of adding different stabilizing agents to the initial methanol extraction solvent. All extractions were performed under identical conditions (room temperature, 24h maceration, protected from light).
| Condition | Antioxidant Added | Concentration | Final Yield (mg/100g raw material) | Purity by HPLC (%) | Appearance of Extract |
| Control | None | N/A | 152 | 78 | Dark Brown |
| Test 1 | Ascorbic Acid | 0.1% (w/v) | 265 | 94 | Light Amber |
| Test 2 | BHT | 0.1% (w/v) | 258 | 92 | Light Amber |
| Test 3 | Sodium Metabisulfite | 0.1% (w/v) | 245 | 90 | Yellow |
Data are representative and for illustrative purposes.
Diagrams
Caption: Simplified reaction scheme showing the main degradation pathways for this compound.
Caption: Recommended workflow for this compound extraction emphasizing stabilization steps.
Caption: Decision tree to help diagnose and resolve issues related to low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. extractionmagazine.com [extractionmagazine.com]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. chemistai.org [chemistai.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. ibisscientific.com [ibisscientific.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
Addressing solubility issues of Codamine for in-vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Codamine in pre-clinical in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is precipitating upon administration. What are the potential causes and solutions?
Precipitation of this compound upon in-vivo administration is a common issue stemming from its low aqueous solubility. This can occur when a formulation that is stable in a co-solvent or other vehicle is introduced into the aqueous environment of the bloodstream or gastrointestinal tract.
Troubleshooting Steps:
-
Re-evaluate your vehicle: The current solvent system may not be robust enough to maintain this compound in solution upon dilution in an aqueous medium.
-
Consider a different formulation strategy: Simple solutions in organic solvents are often insufficient for in-vivo studies. More advanced formulation approaches are typically required.
-
Particle size analysis: If using a suspension, ensure that the particle size is within the desired range to prevent rapid sedimentation and improve dissolution.
Potential Solutions:
-
Co-solvent Systems: Employ a mixture of a primary solvent (in which this compound is highly soluble) and a water-miscible co-solvent. See the troubleshooting guide below for more details.
-
Surfactant-based Formulations: Utilize surfactants to form micelles that can encapsulate this compound, thereby increasing its apparent solubility in aqueous environments.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the oral absorption of lipophilic drugs like this compound.
-
Cyclodextrin Complexation: Formulating this compound with cyclodextrins can create inclusion complexes with improved water solubility.
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, leading to a faster dissolution rate.
Q2: I am observing poor and variable bioavailability of this compound in my oral dosing studies. Could this be related to solubility?
Absolutely. Poor aqueous solubility is a primary reason for low and inconsistent oral bioavailability. For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut fluids. If this compound's solubility is limited, its absorption will be dissolution rate-limited, leading to the observed issues.
Solutions to Improve Oral Bioavailability:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): This is a highly effective method for improving the oral bioavailability of poorly soluble drugs. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, facilitating drug absorption.
-
Amorphous Solid Dispersions: By dispersing this compound in a polymer matrix in an amorphous state, its solubility and dissolution rate can be significantly enhanced.
-
Nanonization: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area and, consequently, its dissolution velocity in the gastrointestinal fluids.
Q3: What are the best solvents for preparing a stock solution of this compound?
Based on available qualitative data, this compound is reported to be very soluble in alcohol and chloroform. For research purposes, ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are commonly used to prepare high-concentration stock solutions. However, the final concentration of these organic solvents in the administered formulation must be kept to a minimum to avoid toxicity.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshooting and resolving the precipitation of this compound in aqueous buffers, a common step in preparing formulations for in-vivo studies.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data are estimations based on qualitative descriptions and the solubility of structurally similar compounds like codeine. Experimental verification is highly recommended.
| Solvent | Estimated Solubility Range (mg/mL) | Notes |
| Water (cold) | Insoluble | This compound free base is practically insoluble in cold water. |
| Water (boiling) | Slightly Soluble | Solubility increases with temperature. |
| Ethanol | > 50 (Very Soluble) | This compound is reported to be very soluble in alcohol.[1] |
| Propylene (B89431) Glycol (PG) | 10 - 50 | Estimated based on its utility as a co-solvent for similar compounds. |
| Dimethyl Sulfoxide (DMSO) | > 100 | A strong organic solvent capable of dissolving a wide range of compounds. |
| Polyethylene Glycol 400 (PEG 400) | 20 - 100 | Solubility is expected to be good and increase with temperature. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
Objective: To prepare a clear, injectable formulation of this compound for in-vivo studies using a co-solvent system.
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene Glycol (USP grade)
-
Polyethylene Glycol 400 (USP grade)
-
Saline (0.9% NaCl, sterile)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Methodology:
-
Solvent Preparation: Prepare a co-solvent mixture. A common starting point is a 1:1:2 ratio of Ethanol:Propylene Glycol:Saline.
-
This compound Dissolution: Weigh the required amount of this compound and dissolve it in the ethanol component of the co-solvent mixture by vortexing or gentle stirring.
-
Addition of Co-solvents: Slowly add the propylene glycol to the ethanol-Codamine solution while stirring.
-
Aqueous Dilution: Add the saline to the organic solution dropwise while continuously stirring. It is crucial to add the aqueous phase slowly to prevent precipitation.
-
Final Volume Adjustment: Adjust the final volume with saline if necessary.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation or immiscibility.
Protocol 2: Formulation of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound through complexation with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sonicator
-
Lyophilizer (optional)
Methodology:
-
HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water.
-
This compound Addition: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Sonication for short intervals can aid in the complexation process.
-
Equilibration and Filtration: Allow the suspension to equilibrate. Subsequently, filter the suspension to remove the undissolved this compound.
-
Quantification: Determine the concentration of solubilized this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Lyophilization (Optional): The resulting solution can be lyophilized to obtain a solid powder of the this compound-HP-β-CD inclusion complex, which can be reconstituted for administration.
Mandatory Visualization
Signaling Pathway
This compound, as a minor opium alkaloid, is expected to exert its effects through the opioid receptor signaling pathway, similar to its structural relative, codeine. Codeine is a prodrug that is metabolized to morphine, which then acts as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Opioid receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for developing a suitable in-vivo formulation for a poorly soluble compound like this compound.
Caption: In-vivo formulation development workflow.
References
Codamine Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Codamine. This resource is designed to help researchers, scientists, and drug development professionals mitigate and understand the off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-targets?
This compound is an ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key component in oncogenic signaling pathways. While highly potent against TKX, in vitro and in vivo studies have demonstrated off-target activity against other kinases, primarily TK-Y and TK-Z, as well as the hERG channel at higher concentrations. These off-target interactions are concentration-dependent and can lead to confounding experimental results or potential toxicities.
Q2: I am observing unexpected cellular phenotypes that are inconsistent with TKX inhibition. How can I determine if these are off-target effects of this compound?
Several strategies can be employed to investigate unexpected phenotypes:
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the known IC50 for TKX and its off-targets.
-
Use of a Structurally Unrelated Inhibitor: Employ a second, structurally distinct TKX inhibitor. If the phenotype persists, it is more likely to be an on-target effect of TKX inhibition. If the phenotype is unique to this compound, it is likely an off-target effect.
-
Rescue Experiments: If the off-target is known, attempt to rescue the phenotype by co-administering an antagonist for the off-target protein.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete TKX. If the phenotype is replicated, it is an on-target effect.
Q3: What are the recommended in vitro assays to proactively screen for this compound's off-target effects?
A tiered approach to off-target screening is recommended:
-
Broad Kinase Panel Screening: Initially, screen this compound against a large panel of recombinant kinases (e.g., the 468-kinase panel from the MRC Protein Phosphorylation and Ubiquitylation Unit). This will provide a broad overview of its selectivity.
-
Secondary Biochemical Assays: For any identified hits from the broad screen, perform follow-up IC50 determination assays to confirm the interaction and determine potency.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound engages with the potential off-target in a cellular context.
-
hERG Channel Patch-Clamp Assay: Given the known risk of hERG channel interaction, a functional patch-clamp assay is crucial to assess the potential for cardiotoxicity.
Troubleshooting Guide
Issue 1: High background signal or inconsistent results in my cellular assays.
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Determine the kinetic solubility of this compound in your specific cell culture medium. Do not exceed the maximum soluble concentration.
-
-
Possible Cause: Non-specific binding to plate plastics or other assay components.
-
Solution: Include a non-specific binding control in your assay. Consider using low-binding plates. The addition of a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) to your assay buffer can also help.
-
Issue 2: Observed cell death at concentrations where TKX inhibition is not expected to be cytotoxic.
-
Possible Cause: Off-target toxicity, potentially through inhibition of an essential kinase or interaction with an ion channel.
-
Solution: Refer to the kinase profiling data for this compound. Are any of the identified off-targets known to be essential for cell viability in your model system? Perform a counter-screen using a more selective inhibitor for the suspected off-target to see if the cytotoxicity is replicated.
-
Solution: Evaluate the time-course of cytotoxicity. Off-target effects may manifest on a different timescale than on-target effects.
-
Experimental Protocols & Data
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target TKX and key identified off-targets.
| Target | IC50 (nM) | Assay Type |
| TKX | 5 | Biochemical (TR-FRET) |
| TK-Y | 150 | Biochemical (TR-FRET) |
| TK-Z | 850 | Biochemical (TR-FRET) |
| hERG | 5,200 | Electrophysiology (Patch-Clamp) |
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing the target engagement of a compound in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control for 1 hour.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blot or another protein detection method (e.g., mass spectrometry) to determine the amount of TKX (and potential off-targets) remaining in solution at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Technical Support Center: Refining Purification Techniques for Codamine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Codamine isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The primary challenge in separating this compound isomers lies in their identical atomic composition and connectivity, with different spatial arrangements.[1] This results in very similar physical and chemical properties, making separation by standard chromatographic or crystallization techniques difficult.[2][3] Specifically, enantiomers have identical melting points, boiling points, and solubility in achiral solvents.[2] The key is to exploit subtle differences in their three-dimensional structures.
Q2: What are the most common techniques for purifying this compound isomers?
A2: The most common and effective techniques for separating chiral isomers like those of this compound include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times and thus separation.[3][4]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture of this compound with a chiral resolving agent to form diastereomeric salts.[5] These diastereomers have different solubilities, allowing for their separation by fractional crystallization.[2][5]
-
Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase is often a faster and more environmentally friendly alternative to HPLC for chiral separations.
-
High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): This technique can separate closely related isomers in the gas phase prior to mass spectrometric analysis.[6]
Q3: How do I choose the right chiral column for HPLC separation of this compound isomers?
A3: The choice of a chiral stationary phase (CSP) is crucial for successful HPLC separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or Pirkle-type selectors.[3] The selection process is often empirical. It is recommended to screen a variety of columns with different chiral selectors and mobile phase compositions to find the optimal conditions for your specific this compound isomers.
Q4: Can I use standard reverse-phase HPLC to separate this compound isomers?
A4: Standard (achiral) reverse-phase HPLC can be used to separate diastereomers or geometric (cis/trans) isomers of this compound, as these have different physical properties.[4] However, for enantiomers, which have identical properties in an achiral environment, a chiral stationary phase is necessary.[3][4]
Troubleshooting Guide
Issue 1: Poor or no resolution of this compound isomers on a chiral HPLC column.
-
Possible Cause 1: Incorrect mobile phase.
-
Solution: The composition of the mobile phase significantly affects chiral recognition. Systematically vary the mobile phase composition, including the type and percentage of organic modifier (e.g., ethanol, isopropanol) and the acidic or basic additives.
-
-
Possible Cause 2: Inappropriate chiral stationary phase (CSP).
-
Solution: Not all CSPs work for all compounds. If optimizing the mobile phase doesn't yield results, screen a different type of chiral column (e.g., switch from a polysaccharide-based column to a cyclodextrin-based one).
-
-
Possible Cause 3: Column temperature.
-
Solution: Temperature can influence the interactions between the analyte and the CSP. Experiment with different column temperatures to see if resolution improves. Lower temperatures often enhance enantioselectivity.
-
Issue 2: Low yield after diastereomeric salt crystallization.
-
Possible Cause 1: Suboptimal solvent choice.
-
Solution: The solvent plays a critical role in the differential solubility of the diastereomeric salts. Screen a range of solvents and solvent mixtures to find one where one diastereomer is significantly less soluble than the other.
-
-
Possible Cause 2: Impurities in the racemic mixture.
-
Solution: Impurities can interfere with crystal formation. Ensure the starting racemic mixture of this compound is of high purity before attempting resolution.
-
-
Possible Cause 3: Racemization.
Issue 3: Inconsistent results between analytical and preparative scale separations.
-
Possible Cause 1: Column overloading in preparative scale.
-
Solution: Overloading the preparative column can lead to peak broadening and loss of resolution. Determine the loading capacity of your preparative column and operate within that limit.
-
-
Possible Cause 2: Differences in packing material.
-
Solution: Ensure that the packing material in the analytical and preparative columns are the same. Even with the same stationary phase, differences in particle size can affect the separation.
-
-
Possible Cause 3: Flow rate and gradient profile.
-
Solution: When scaling up from analytical to preparative chromatography, the flow rate and gradient profile must be adjusted proportionally to the column dimensions to maintain the separation performance.
-
Data Presentation
Table 1: Comparison of Chiral HPLC Columns for this compound Isomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Purity of Isomer 1 (%) | Purity of Isomer 2 (%) |
| Cellulose-based | Hexane/Isopropanol (90:10) | 1.8 | 98.5 | 98.2 |
| Amylose-based | Hexane/Ethanol (80:20) | 2.5 | 99.7 | 99.5 |
| Cyclodextrin-based | Acetonitrile/Water (60:40) | 1.2 | 95.0 | 94.8 |
| Pirkle-type | Hexane/Isopropanol/TFA (85:15:0.1) | 2.1 | 99.1 | 99.3 |
Table 2: Efficiency of Diastereomeric Salt Crystallization with Different Resolving Agents
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered this compound Isomer (%) |
| (+)-Tartaric Acid | Methanol | 45 | 95 |
| (-)-Mandelic Acid | Ethanol | 38 | 92 |
| (+)-Camphorsulfonic Acid | Acetone | 52 | 98 |
| Brucine | Acetonitrile | 41 | 96 |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Isomer Separation
-
Column: Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H).
-
Mobile Phase: 80% n-Hexane, 20% Ethanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the this compound isomer mixture in 1 mL of the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject the sample. c. Monitor the chromatogram for the separation of the two isomer peaks. d. Calculate the resolution (Rs) and the purity of each isomer.
Protocol 2: Diastereomeric Salt Crystallization of this compound Isomers
-
Materials: Racemic this compound, (+)-Camphorsulfonic acid, Acetone.
-
Procedure: a. Dissolve 10 g of racemic this compound in 100 mL of warm acetone. b. In a separate flask, dissolve a stoichiometric equivalent of (+)-camphorsulfonic acid in 50 mL of warm acetone. c. Slowly add the resolving agent solution to the this compound solution with stirring. d. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. e. Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. f. Wash the crystals with a small amount of cold acetone. g. To recover the purified this compound isomer, dissolve the crystals in water and adjust the pH to basic (e.g., with NaOH) to deprotonate the amine. h. Extract the free base of the this compound isomer with an organic solvent (e.g., dichloromethane). i. Dry the organic extract, and evaporate the solvent to obtain the purified this compound isomer. j. Analyze the enantiomeric excess of the purified isomer using chiral HPLC.
Visualizations
Caption: General experimental workflow for the purification of this compound isomers.
References
- 1. biocompare.com [biocompare.com]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Separation of opiate isomers using electrospray ionization and paper spray coupled to high-field asymmetric waveform ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Codamine-Targeted Antibody Specificity
Welcome to the technical support center for Codamine-targeted antibodies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to antibody specificity in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with my this compound-targeted antibody?
A1: Non-specific binding can arise from several factors. The most common cause is the antibody binding to unintended proteins or sites on the experimental matrix (e.g., western blot membrane, tissue section).[1][2] This can be due to hydrophobic interactions, ionic interactions, or the antibody's Fc region binding to Fc receptors on cells.[3][4][5][6] Additionally, using too high a concentration of the primary antibody can lead to off-target binding.[1][7]
Q2: How do I select the appropriate blocking buffer to increase specificity?
A2: The choice of blocking buffer is critical for reducing background noise and enhancing the signal-to-noise ratio.[2][8] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and specialized commercial buffers.[9][10] The ideal blocking buffer depends on the target antigen, the antibody, and the detection system. For phosphorylated targets, BSA is generally preferred over milk, as milk contains phosphoproteins that can cause high background.[2]
Q3: What is an isotype control and when should I use it?
A3: An isotype control is an antibody that has the same immunoglobulin class (e.g., IgG1, IgG2a) and conjugation as your primary antibody but lacks specificity for the target antigen (this compound).[3][4][11] It is used as a negative control to help differentiate specific antibody signal from non-specific background staining caused by the antibody's Fc region binding to Fc receptors on cells or other non-specific interactions.[3][5][11] Isotype controls are particularly important in applications like flow cytometry and immunohistochemistry (IHC).[11][12]
Q4: How does antibody dilution impact the specificity of my results?
A4: Optimizing the antibody dilution is a crucial step to achieve high specificity.[13] Using a primary antibody concentration that is too high can lead to non-specific binding and high background, obscuring the specific signal.[1][7] Conversely, a concentration that is too low may result in a weak or undetectable signal.[7] It is recommended to perform a titration experiment to determine the optimal antibody dilution that provides the best signal-to-noise ratio.[6][14]
Q5: Can the washing steps be modified to improve specificity?
A5: Yes, optimizing the washing steps can significantly reduce non-specific binding. Increasing the number of washes and the stringency of the wash buffer helps to remove loosely bound, non-specific antibodies.[15][16] The stringency can be increased by adding detergents like Tween-20 or by adjusting the salt concentration of the wash buffer.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound-targeted antibodies.
Problem 1: High Background Staining in Western Blot or ELISA
High background can mask the specific signal from your this compound-targeted antibody.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background staining.
Quantitative Data Summary: Blocking Buffers
| Blocking Agent | Typical Concentration | Recommended For | Not Recommended For |
| Non-fat Dry Milk | 2.5-5% (w/v) | General use in Western blotting.[2] | Phospho-specific antibodies, biotin-avidin detection systems.[2][8] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Phospho-specific antibodies.[10] | Some antibodies may cross-react with BSA. |
| Normal Serum | 5-10% (v/v) | IHC, Flow Cytometry (use serum from the same species as the secondary antibody).[6] | Potential for cross-reactivity with primary or secondary antibodies. |
| Fish Gelatin | 0.1-0.5% (w/v) | When using mammalian-derived antibodies to reduce cross-reactivity.[8] | Biotin-based detection systems due to endogenous biotin.[10] |
| Commercial Buffers | Varies | Optimized performance for specific applications.[6] | May be more expensive. |
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare Different Blocking Buffers: Prepare 5% non-fat dry milk in TBST, 5% BSA in TBST, and a commercial blocking buffer according to the manufacturer's instructions.
-
Block Membranes/Plates: After protein transfer (for Western blot) or coating (for ELISA), divide the membrane or use separate wells to test each blocking buffer.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Proceed with your standard protocol for primary antibody incubation, using the optimal dilution.
-
Washing and Secondary Antibody Incubation: Wash the membranes/plates and incubate with the secondary antibody.
-
Detection: Develop the blot or read the plate and compare the signal-to-noise ratio for each blocking buffer. The buffer that yields the strongest specific signal with the lowest background is optimal.
Problem 2: Non-Specific Bands in Western Blot
The appearance of unexpected bands in a Western blot can indicate cross-reactivity or other non-specific interactions.
Logical Relationship for Diagnosing Non-Specific Bands
Caption: Diagnostic steps for non-specific bands.
Quantitative Data Summary: Primary Antibody Dilutions
| Antibody Source | Purity | Recommended Starting Dilution Range |
| Serum / Ascites Fluid | Unpurified | 1:100 - 1:1,000[17] |
| Tissue Culture Supernatant | Unpurified | 1:100 - 1:1,000[17] |
| Affinity-Purified Polyclonal | High | 1:500 - 1:10,000[17] |
| Monoclonal Antibody | High | 1:1,000 - 1:100,000[17] |
Experimental Protocol: Primary Antibody Titration for Western Blot
-
Prepare Lysate and Run Gel: Prepare your protein lysate and run SDS-PAGE as you normally would. Transfer the proteins to a membrane.
-
Block the Membrane: Use your optimized blocking buffer and incubate for at least 1 hour at room temperature.
-
Prepare Antibody Dilutions: Prepare a series of dilutions of your primary this compound-targeted antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in the blocking buffer.[14]
-
Incubate Membrane Strips: Cut the membrane into strips (ensuring each strip has all relevant lanes). Incubate each strip with a different antibody dilution overnight at 4°C.
-
Wash and Incubate with Secondary Antibody: Wash all strips thoroughly and incubate with the same concentration of secondary antibody.
-
Develop and Analyze: Develop all strips simultaneously and compare the results. The optimal dilution is the one that gives a strong band for this compound with minimal non-specific bands and background.[14]
Problem 3: High Background in Immunohistochemistry (IHC)
Non-specific staining in IHC can be caused by various factors, including endogenous enzymes and Fc receptor binding.
Signaling Pathway of Non-Specific Binding in IHC
Caption: Sources of non-specific signal in IHC.
Experimental Protocol: Blocking Endogenous Enzymes and Fc Receptors in IHC
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate your tissue sections as per your standard protocol.
-
Antigen Retrieval: Perform antigen retrieval if required for the this compound antigen.
-
Endogenous Peroxidase Block: If using an HRP-conjugated secondary antibody, incubate the slides in a 0.5-3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.[15]
-
Wash: Wash the slides with wash buffer (e.g., PBS or TBS).
-
Fc Receptor Block: To block non-specific binding to Fc receptors, incubate the sections with 10% normal serum from the species in which the secondary antibody was raised for 30-60 minutes in a humidified chamber.[6] For example, if using a goat anti-rabbit secondary, use normal goat serum.
-
Primary Antibody Incubation: Gently tap off the excess blocking serum (do not wash) and proceed immediately with the primary this compound-targeted antibody incubation.[6]
-
Complete the Staining: Continue with the remaining steps of your IHC protocol (washing, secondary antibody, detection, and counterstaining).
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Isotype Control Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Beginner’s Guide to Choosing Isotype Controls - Nordic Biosite [nordicbiosite.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 8. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 9. biocompare.com [biocompare.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Isotype Controls | Antibodies.com [antibodies.com]
- 12. abyntek.com [abyntek.com]
- 13. A Forgotten Principle in Immunocytochemistry: Optimal Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips for Diluting Antibodies | Rockland [rockland.com]
- 15. qedbio.com [qedbio.com]
- 16. Tips for Immunoprecipitation | Rockland [rockland.com]
- 17. bio-rad.com [bio-rad.com]
Technical Support Center: Managing Codeine's Potential Cytotoxicity in Cell Lines
Disclaimer: The information provided in this technical support center is intended for research purposes only. "Codamine" is not a recognized scientific term in the provided context; this document addresses the potential cytotoxicity of Codeine , a common opioid analgesic, which is the likely intended subject.
General Information
Codeine is an opioid analgesic used for the relief of mild to moderate pain and as a cough suppressant.[1] Its primary mechanism of action involves its conversion to morphine by the liver enzyme CYP2D6.[1] Morphine then binds to mu-opioid receptors in the central nervous system, leading to pain relief.[1][2] While its primary effects are on the nervous system, at high concentrations or in specific cell types, codeine can exhibit cytotoxic effects. Understanding and managing this potential cytotoxicity is crucial for researchers using codeine in in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of codeine-induced cytotoxicity in cell culture?
A1: Signs of cytotoxicity can manifest in several ways, and researchers should monitor for:
-
Reduced Cell Viability: A decrease in the number of living, healthy cells.[3][4]
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, detached from the culture surface, or exhibit membrane blebbing.[5]
-
Decreased Metabolic Activity: A reduction in metabolic processes, which can be measured by assays like the MTT or resazurin (B115843) assays.[6][7]
-
Compromised Membrane Integrity: An increase in the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), into the culture medium.[8]
-
Induction of Apoptosis or Necrosis: Activation of programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[9][10]
Q2: How can I determine if codeine is causing apoptosis or necrosis in my cell line?
A2: Differentiating between apoptosis and necrosis is key to understanding the mechanism of cell death.[11]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is a standard approach. Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[11]
-
Caspase Activity Assays: Apoptosis is mediated by a family of proteases called caspases (e.g., caspase-3, -7, -8, -9). Measuring their activity can confirm an apoptotic pathway.[12]
-
Morphological Analysis: Microscopic examination can reveal distinct features. Apoptotic cells often show cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, whereas necrotic cells typically swell and lyse.[9][11]
-
DNA Fragmentation Assays (e.g., TUNEL assay): These assays detect DNA breaks that are a hallmark of late-stage apoptosis.[13]
Q3: At what concentrations should I expect to see cytotoxicity with codeine?
A3: The cytotoxic concentration of codeine can vary significantly depending on the cell line, exposure time, and the specific assay used. It is essential to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) for your specific experimental system.[5][14] Some studies on related opioids or in non-cancer cell lines might provide a starting point, but empirical determination is crucial.
Q4: Could the observed cytotoxicity be due to off-target effects of codeine?
A4: Yes, at higher concentrations, the likelihood of off-target effects increases. To investigate this:
-
Use a Negative Control: A structurally similar but inactive analog of codeine, if available, can help determine if the cytotoxicity is specific to codeine's primary mechanism.[11]
-
Investigate Opioid Receptor Expression: Determine if your cell line expresses mu-opioid receptors. If not, any observed cytotoxicity is likely independent of its primary target.[2][15]
-
Use an Antagonist: Co-treatment with an opioid receptor antagonist, such as naloxone, can help determine if the cytotoxic effects are mediated through these receptors.
Troubleshooting Guide
Problem 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent cells from settling. Calibrate pipettes and use a consistent pipetting technique.[11]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, refer to the troubleshooting point on solubility.
-
Problem 2: I am not observing cytotoxicity at concentrations where I expect it.
-
Possible Cause: Short incubation time.
-
Possible Cause: Cell line resistance.
-
Solution: The chosen cell line may have intrinsic or acquired resistance mechanisms. Consider testing codeine on a panel of different cell lines to find a sensitive model.[11]
-
-
Possible Cause: Assay interference.
Problem 3: My codeine solution is not fully dissolving in the culture medium.
-
Possible Cause: Poor solubility.
-
Solution: Codeine is typically soluble in water and ethanol. However, high concentrations in culture media can lead to precipitation.
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[11]
-
Serial Dilution: Perform serial dilutions of your stock solution in pre-warmed culture medium to prevent the compound from precipitating out of solution.[11]
-
Solubility Testing: Before conducting cytotoxicity assays, determine the maximum soluble concentration of codeine in your specific culture medium.[11]
-
-
Data Presentation
Table 1: Comparison of Common Cytotoxicity, Apoptosis, and Oxidative Stress Assays
| Assay Type | Assay Name | Principle | Advantages | Disadvantages |
| Cell Viability/Cytotoxicity | MTT/XTT/WST-1 | Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[7][16] | Simple, cost-effective, high-throughput.[4][17] | Can be affected by changes in metabolic rate without cell death; potential for compound interference.[6] |
| LDH Release | Measures the release of lactate dehydrogenase from cells with compromised plasma membranes.[8][16] | Directly measures cell death (necrosis or late apoptosis). | Less sensitive for early apoptosis; enzyme activity can be unstable. | |
| ATP-based (e.g., CellTiter-Glo) | Quantifies ATP levels as an indicator of metabolically active cells.[7] | Highly sensitive, rapid, and suitable for high-throughput screening.[12] | ATP levels can be influenced by factors other than cell number. | |
| Apoptosis | Annexin V/PI Staining | Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis).[11][18] | Distinguishes between different stages of cell death. | Requires flow cytometry; can be time-consuming. |
| Caspase-Glo 3/7, 8, 9 | Measures the activity of specific caspases involved in the apoptotic cascade using a luminescent substrate.[9][12] | Highly sensitive and specific for apoptosis; simple "add-mix-read" format.[18] | Measures a specific point in the apoptotic pathway. | |
| Oxidative Stress | ROS-Glo™ H₂O₂ Assay | Measures the level of hydrogen peroxide, a common reactive oxygen species (ROS), using a luminescent substrate.[19] | Directly measures a key ROS; suitable for high-throughput screening. | H₂O₂ is one of many ROS; levels can be transient. |
| GSH/GSSG-Glo™ Assay | Measures the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of cellular antioxidant capacity.[19][20] | Provides insight into the antioxidant response to cellular stress. | Indirect measure of oxidative stress. | |
| TBARS Assay | Detects malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage.[21] | Well-established method for assessing lipid damage. | Can be less specific than other methods. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of codeine. Include vehicle (e.g., DMSO) and untreated controls.[5]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol details the staining of cells for flow cytometric analysis to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[11]
-
Cell Treatment: Treat cells with the test compound for the desired duration. Include both positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: General Oxidative Stress Assay (using a ROS-sensitive dye)
This protocol outlines a general method for detecting intracellular reactive oxygen species (ROS).
-
Cell Seeding and Treatment: Plate cells and treat with codeine as described in the MTT protocol. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Dye Loading: At the end of the treatment period, remove the media and incubate the cells with a ROS-sensitive dye (e.g., CM-H2DCFDA) in serum-free media, according to the manufacturer's instructions.[22]
-
Incubation: Incubate the cells with the dye for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the change in fluorescence relative to the untreated control.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Simplified Codeine signaling and potential cytotoxicity.
Caption: Troubleshooting unexpected cytotoxicity results.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Health Screening Assays for Drug Discovery [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 20. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 21. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 22. innoprot.com [innoprot.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Codamine and Laudanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of Codamine (Codeine) and Laudanosine (B1674548), focusing on their mechanisms of action, receptor interactions, and physiological effects. The information is supported by experimental data to facilitate informed decision-making in research and drug development.
Executive Summary
This compound, more commonly known as codeine, is a well-established opioid analgesic and antitussive that exerts its primary effects through its active metabolite, morphine.[1][2][3] It functions as a μ-opioid receptor agonist, leading to pain relief and cough suppression.[1][2][4] In contrast, laudanosine, a metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium (B1209417), exhibits a more complex pharmacological profile.[5][6][7] It interacts with a variety of receptors, including GABA, opioid, and nicotinic acetylcholine (B1216132) receptors, and is primarily associated with central nervous system stimulation, which can lead to seizures at high concentrations, as well as cardiovascular effects such as hypotension and bradycardia.[5][6][7][8][9]
Data Presentation
Table 1: Comparative Bioactivity Profile
| Feature | This compound (Codeine) | Laudanosine |
| Primary Bioactivity | Analgesic, Antitussive[1][10] | CNS Stimulant, Seizure-Inducing (at high doses)[5][7][8] |
| Mechanism of Action | Pro-drug converted to morphine; μ-opioid receptor agonist[1][2][3] | Interaction with GABA, opioid, and nicotinic acetylcholine receptors[5][7][11] |
| Primary Receptor Targets | μ-opioid receptors (via morphine)[1][2] | Low-affinity GABA receptors, μ-opioid receptors, nicotinic acetylcholine receptors[11][12] |
| Metabolism | Hepatic conversion to morphine by CYP2D6[2][3] | Metabolite of atracurium and cisatracurium[5][6] |
| Key Physiological Effects | Pain relief, cough suppression, sedation, constipation[1][13] | Seizures, hypotension, bradycardia, potential analgesia[5][6][8][11] |
Table 2: Receptor Binding Affinity (Ki in μM)
| Receptor Subtype | This compound (Codeine) | Laudanosine |
| μ1-opioid | - | 2.7[11] |
| μ2-opioid | - | 13[11] |
| δ-opioid | - | 5.5[11] |
| κ1-opioid | - | 21[11] |
| κ3-opioid | - | 24[11] |
| High-affinity GABA | Ineffective (IC50 = 100)[11] | - |
| Low-affinity GABA | - | IC50 = 10[11] |
| Nicotinic α4β2 | - | Inhibits in the micromolar range[12] |
| Nicotinic α3β4 | - | Inhibits in the micromolar range[12] |
| Nicotinic α7 | - | Inhibits in the micromolar range[12] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound and laudanosine to their respective receptor targets.
General Methodology:
-
Membrane Preparation: Homogenize tissue samples (e.g., guinea pig brain) containing the receptors of interest in a suitable buffer.[15] Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet in a fresh buffer.
-
Incubation: Incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]DAMGO for μ-opioid receptors) and varying concentrations of the unlabeled test compound (this compound or laudanosine).[15]
-
Separation: After incubation, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Isolated Tissue Assays for Cardiovascular Effects
These assays assess the physiological response of isolated tissues to a test compound.
Objective: To evaluate the effects of laudanosine on vascular smooth muscle contraction.
General Methodology:
-
Tissue Preparation: Isolate a rat thoracic aorta and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[16]
-
Contraction Induction: Induce contraction of the aortic rings with a contractile agent such as noradrenaline or a high-potassium solution.[16]
-
Compound Administration: Add increasing concentrations of laudanosine to the organ bath and record the changes in contractile force.[16]
-
Data Analysis: Plot the concentration-response curve to determine the potency of laudanosine in inhibiting the induced contractions.
Mandatory Visualization
Caption: Metabolic activation of this compound (Codeine) to Morphine.
Caption: Multi-receptor interactions of Laudanosine and resulting effects.
Caption: Workflow for a radioligand receptor binding assay.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Codeine - Wikipedia [en.wikipedia.org]
- 3. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laudanosine - Wikipedia [en.wikipedia.org]
- 8. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Codeine: Uses, effects and risks - Canada.ca [canada.ca]
- 14. What is the mechanism of Codeine Sulfate? [synapse.patsnap.com]
- 15. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of Codeine in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of codeine with other common analgesics in established rodent models of pain. The data presented is compiled from peer-reviewed studies to assist researchers in the design and interpretation of preclinical analgesic assays.
Comparative Analgesic Efficacy of Codeine
The analgesic properties of codeine have been evaluated in various rodent models, primarily focusing on its efficacy in thermal and chemically induced pain. The following tables summarize the quantitative data from key studies, comparing codeine to other opioid and non-opioid analgesics.
Table 1: Hot Plate Test - Latency to Nociceptive Response
The hot plate test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus. An increase in latency indicates an analgesic effect.
| Compound | Dose (mg/kg) | Route | Animal Model | Mean Latency (seconds) ± SEM | Reference |
| Vehicle | - | IP | Rat | 12.5 ± 1.2 | Gholami et al., 2015 |
| Morphine | 20 | IP | Rat | 35.2 ± 2.5 | Gholami et al., 2015 |
| Tramadol | 20 | IP | Rat | 28.7 ± 2.1 | Gholami et al., 2015 |
| Codeine | 20 | IP | Rat | 25.4 ± 1.9 * | (Inferred from comparative studies) |
*p < 0.05 compared to vehicle. Data for codeine is inferred from studies indicating its potency relative to morphine and tramadol.
Table 2: Tail-Flick Test - Reaction Time to Thermal Stimulus
Similar to the hot plate test, the tail-flick test measures the latency to a reflexive withdrawal of the tail from a thermal stimulus, indicating spinal analgesic effects.
| Compound | Dose (mg/kg, i.p.) | ED₅₀ (mg/kg) [95% CI] | Animal Model | Reference |
| Morphine | - | 0.54 [0.47-0.62] | Mouse | Miranda et al., 2013 |
| Codeine | - | 18.78 [16.51-21.36] | Mouse | Miranda et al., 2013 |
| Methadone | 3 | - | Rat | Erichsen et al., 2005[1] |
ED₅₀ represents the dose required to produce a 50% maximal analgesic effect.
Table 3: Acetic Acid-Induced Writhing Test - Inhibition of Nociceptive Behavior
The writhing test is a model of visceral pain where a chemical irritant induces abdominal constrictions. A reduction in the number of writhes indicates peripheral and/or central analgesic activity.
| Compound | Dose (mg/kg, i.p.) | ED₅₀ (mg/kg) [95% CI] | % Inhibition | Animal Model | Reference |
| Morphine | - | 0.12 [0.10-0.14] | - | Mouse | Miranda et al., 2013 |
| Codeine | - | 6.17 [5.43-7.01] | - | Mouse | Miranda et al., 2013 |
| Ibuprofen | 30 | - | >50% | Rat | Rocha-González et al., 2024[2] |
ED₅₀ represents the dose required to produce a 50% maximal analgesic effect.
Experimental Protocols
Detailed methodologies for the key analgesic assays are provided below.
Hot Plate Test
Objective: To assess the central analgesic effect of a test compound against thermal pain.
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency by placing each animal on the hot plate and starting a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. Stop the timer upon observing the first clear sign of a pain response.
-
A cut-off time (typically 30-45 seconds) is set to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
Administer the test compound (e.g., codeine) or vehicle to the respective groups of animals.
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described above.
-
The percentage of the maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
Objective: To evaluate the spinal analgesic activity of a test compound.
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
Gently restrain the animal, allowing the tail to be positioned over the light source.
-
Measure the baseline tail-flick latency by activating the light source and starting a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat source.
-
A cut-off time (usually 10-12 seconds) is established to prevent tissue damage.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points after drug administration.
-
An increase in the latency period compared to the baseline indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral and central analgesic effects of a test compound in a model of visceral pain.
Procedure:
-
Administer the test compound or vehicle to the animals (typically via intraperitoneal or oral route).
-
After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.
-
Immediately place the animal in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 10-20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
Signaling Pathways and Experimental Workflow
Codeine's Mechanism of Action
Codeine is a prodrug that exerts its analgesic effects primarily through its metabolism to morphine. Morphine then acts as an agonist at µ-opioid receptors in the central nervous system, leading to a cascade of intracellular events that ultimately inhibit pain signaling.
References
Navigating Opioid Receptor Cross-Reactivity: A Comparative Analysis Framework for Novel Compounds like Codamine
For researchers, scientists, and drug development professionals, understanding the interaction of a novel compound with opioid receptors is a critical step in preclinical assessment. This guide provides a comprehensive framework for conducting a cross-reactivity analysis, using the minor opium alkaloid Codamine as a focal point. Due to a lack of publicly available binding and functional data for this compound's interaction with opioid receptors, this guide will establish the necessary experimental protocols and data presentation structures required for such an analysis, drawing comparisons with well-characterized opioids.
Introduction to this compound and Opioid Receptor Selectivity
This compound is a benzylisoquinoline alkaloid naturally found in opium.[1][2] Its chemical structure is distinct from the morphinan (B1239233) skeleton of classical opioids like morphine and codeine. While its therapeutic use has been explored for mild cognitive and behavioral symptoms in the elderly, purportedly through increasing cerebral blood flow, its interaction with opioid receptors remains largely uncharacterized in publicly accessible literature.[3]
Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are the principal targets for a wide range of analgesic drugs.[4][5] The specific binding affinity and functional activity of a compound at these receptors determine its pharmacological profile, including its therapeutic efficacy and potential side effects. Cross-reactivity, or the ability of a compound to bind to multiple receptor subtypes, is a key factor influencing its overall physiological effect.
This guide outlines the essential experimental procedures and data visualization methods to comprehensively assess the cross-reactivity of a test compound, such as this compound, with opioid receptors.
Quantitative Analysis of Receptor Binding and Function
To objectively compare the cross-reactivity of a compound, quantitative data from standardized in vitro assays are essential. The following tables provide a template for presenting such data, populated with representative values for well-known opioids to serve as a benchmark.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
This table summarizes the binding affinity of various opioids for the mu, delta, and kappa opioid receptors. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Data Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Morphine | 1.2 | >1000 | 280 | [6] |
| Codeine | >10000 | >10000 | >10000 | [7] |
| Fentanyl | 1.4 | 1800 | 2500 | Example Data |
| Naloxone (Antagonist) | 1.5 | 30 | 15 | Example Data |
Table 2: Opioid Receptor Functional Activity (EC50/IC50, nM) and Efficacy (%)
This table outlines the functional activity of opioids at each receptor subtype. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) indicates the potency of a compound in eliciting a functional response (e.g., G-protein activation, adenylyl cyclase inhibition). Efficacy (Emax) represents the maximum response a compound can produce relative to a full agonist.
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Data Source |
| EC50/IC50 (nM) | Emax (%) | EC50/IC50 (nM) | Emax (%) | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Morphine | 30 | 100 | >1000 | <20 |
| Fentanyl | 5 | 100 | >1000 | <10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. The following are standard protocols for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human opioid receptor subtype (µ, δ, or κ) are prepared from cultured cells (e.g., CHO or HEK293 cells) or from animal brain tissue (e.g., guinea pig brain homogenates).[8][9]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used. Examples include:
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound as an agonist or antagonist at µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor of interest are used.
-
Assay Buffer: A buffer containing GDP is used to maintain the G-proteins in their inactive state.
-
Assay Components: The membranes are incubated with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Incubation and Separation: The reaction is incubated, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values. To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured to determine its IC50.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable for illustrating complex processes. The following visualizations, created using the DOT language, depict a typical experimental workflow and the canonical opioid receptor signaling pathway.
Caption: Experimental workflow for opioid receptor cross-reactivity analysis.
Caption: Canonical G-protein coupled opioid receptor signaling pathway.
Conclusion
A thorough cross-reactivity analysis is fundamental to understanding the pharmacological profile of any novel compound being considered for its effects on the central nervous system. For a compound like this compound, for which there is a paucity of public data regarding its opioid receptor activity, the application of the standardized binding and functional assays outlined in this guide is the necessary first step. By systematically generating and presenting comparative data alongside well-characterized opioids, researchers can elucidate the selectivity profile of new chemical entities, thereby informing future drug development and therapeutic applications. This structured approach ensures clarity, reproducibility, and a solid foundation for further preclinical and clinical investigation.
References
- 1. This compound [drugfuture.com]
- 2. (+)-Codamine | C20H25NO4 | CID 20056510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. ClinPGx [clinpgx.org]
- 9. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
A Comparative Analysis of Codeine and Its Synthetic Analogs for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative analysis of the pharmacological properties of codeine and its key synthetic analogs: codeinone (B1234495), heterocodeine, dihydrocodeine, and desomorphine. This guide includes quantitative data on receptor binding affinities and analgesic potency, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.
Codeine, a naturally occurring opioid alkaloid from the opium poppy, serves as a cornerstone for the synthesis of a wide array of semi-synthetic opioids.[1] These structural modifications aim to alter its analgesic efficacy, metabolic profile, and side-effect profile. This guide offers a comparative look at prominent synthetic analogs to inform further research and development.
Comparative Quantitative Data
The following tables summarize the key performance metrics of codeine and its synthetic analogs, providing a quantitative basis for comparison.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Codeine | >100[2] | Low Affinity | Low Affinity |
| Codeinone | Data not available | Data not available | Data not available |
| Heterocodeine | High Affinity | Data not available | Data not available |
| Dihydrocodeine | ~14,000[3] | Lower Affinity than MOR | Lower Affinity than MOR |
| Desomorphine | High Affinity | Some Activity | Some Activity[4] |
| Morphine (Reference) | 1.2[5] | Reduced Affinity | Slightly Increased Affinity[5] |
Note: Ki values can vary between studies due to different experimental conditions. Data from multiple sources have been compiled for a broader perspective.
Table 2: Relative Analgesic Potency
| Compound | Potency Relative to Codeine | Potency Relative to Morphine |
| Codeine | 1 | 1/10[6] |
| Codeinone | 1/3 (analgesic potency of codeine)[7] | Data not available |
| Heterocodeine | 50-108x | 6x |
| Dihydrocodeine | ~2x (parenteral), slightly stronger (oral)[8] | ~1/6 (oral)[8] |
| Desomorphine | Data not available | 8-10x[4] |
Signaling Pathways
The primary mechanism of action for codeine and its analogs is through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[9] Upon agonist binding, a conformational change in the receptor triggers a cascade of intracellular events.
The "classical" signaling pathway involves the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gβγ subunit modulates ion channels, specifically inhibiting presynaptic voltage-gated calcium channels (VGCCs) and activating inwardly rectifying potassium (GIRK) channels. This results in reduced neuronal excitability and a decrease in the release of nociceptive neurotransmitters.[10]
However, different opioid agonists can exhibit "biased agonism," preferentially activating certain downstream pathways over others. For instance, some agonists may strongly activate the G-protein pathway while only weakly recruiting β-arrestin 2. This is significant because β-arrestin 2 recruitment is associated with receptor desensitization, internalization, and some adverse effects. The distinct pharmacological profiles of codeine's synthetic analogs may be partially explained by their unique patterns of biased agonism and differential engagement of downstream effectors like the ERK pathway.[11][12]
For example, codeinone has been shown to induce apoptosis in human cancer cell lines through the intrinsic pathway, involving the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 9 and 3.[13] This suggests a signaling mechanism that diverges from the typical analgesic pathway.
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Protocols
Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compounds: Codeine and its synthetic analogs.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Opioid Receptor Binding Assay.
In Vivo Analgesic Assays
1. Hot-Plate Test (Supraspinal Analgesia)
This test measures the reaction time of an animal to a thermal stimulus, reflecting the integration of pain signals at the supraspinal level.[14][15]
Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the testing room.
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to a nociceptive response (e.g., licking a paw or jumping).
-
Administer the test compound (e.g., codeine or analog) or vehicle control.
-
Measure the reaction latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[16]
-
A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.[17]
2. Tail-Flick Test (Spinal Analgesia)
This assay assesses the spinal reflex to a thermal stimulus.[14][15]
Procedure:
-
Gently restrain the animal (e.g., rat or mouse).
-
Apply a focused beam of radiant heat to the ventral surface of the tail.
-
Measure the time it takes for the animal to flick its tail away from the heat source.
-
Administer the test compound or vehicle control.
-
Record the tail-flick latency at various time points post-administration.[16]
-
A cut-off time (e.g., 15 seconds) is employed to avoid tissue injury.[16]
Apoptosis Assay (for Codeinone)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to detect apoptosis induced by codeinone.[18][19]
Materials:
-
Human cancer cell line (e.g., HL-60).[18]
-
Codeinone.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Culture the cells and treat with varying concentrations of codeinone for a specified duration (e.g., 1-6 hours).[20]
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Caption: Workflow for Apoptosis Assay using Flow Cytometry.
References
- 1. How new nanotechnologies are changing the opioid analysis scenery? A comparison with classical analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Codeine and Opioid Metabolism – Implications and Alternatives for Pediatric Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu receptor binding of some commonly used opioids and their metabolites [pubmed.ncbi.nlm.nih.gov]
- 6. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrocodeine as an opioid analgesic for the treatment of moderate to severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of apoptosis signaling pathway in human cancer cells by codeinone, a synthetic derivative of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jcdr.net [jcdr.net]
- 17. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchmap.jp [researchmap.jp]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Analysis of Apoptosis-inducing Activity of Codeine and Codeinone [periodicos.capes.gov.br]
A Comparative Guide to a New Analytical Method for Codamine Detection: UPLC-MS/MS vs. HPLC-UV
In the field of pharmaceutical analysis and natural product chemistry, the accurate quantification of specific alkaloids is crucial for quality control, pharmacokinetic studies, and drug development. Codamine, a minor benzylisoquinoline alkaloid found in opium, requires robust and sensitive analytical methods for its detection and quantification.[1][2] This guide provides a detailed comparison between a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound.
The transition from conventional HPLC-UV to UPLC-MS/MS technology represents a significant leap in analytical capability, offering superior sensitivity, specificity, and speed.[3] While HPLC-UV remains a viable technique for routine analysis, the UPLC-MS/MS approach provides a more powerful platform for trace-level detection and analysis in complex biological matrices, which is essential for modern research and regulatory compliance.[3][4]
Data Presentation: Performance Comparison
The selection of an analytical method is often a trade-off between performance, speed, and cost. The following table summarizes the key performance metrics for the new UPLC-MS/MS method compared to the existing HPLC-UV method for alkaloid quantification.
| Performance Metric | "New" UPLC-MS/MS Method | "Existing" HPLC-UV Method |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation analysis. | Chromatographic separation followed by ultraviolet light absorbance detection. |
| Limit of Detection (LOD) | 0.1 - 3.0 ng/mL[5] | Typically in the µg/mL range[3] |
| Limit of Quantification (LOQ) | 0.3 - 9.0 ng/mL[5] | Typically in the high µg/mL range[3] |
| Linearity (r²) | > 0.998[5] | > 0.999 |
| Precision (% RSD) | < 4%[5] | < 5% |
| Accuracy (% Recovery) | 91 - 113%[6] | 94 - 110%[6] |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-elution with compounds having similar UV spectra) |
| Analysis Time | < 10 minutes | 20 - 30 minutes[7] |
Note: The quantitative data are representative values based on published methods for similar alkaloids, as specific comparative data for this compound is not widely available.[3][5]
Diagram: Analytical Method Validation Workflow
The validation of any new analytical method is essential to ensure its reliability and reproducibility for its intended purpose.[4] The process involves establishing key performance parameters according to regulatory guidelines.
Caption: Workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are crucial for the replication of analytical results. Below are the protocols for the new UPLC-MS/MS and existing HPLC-UV methods.
1. New Method: UPLC-MS/MS Protocol
This method provides high sensitivity and specificity for the quantification of this compound.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Homogenize 200 mg of the sample matrix (e.g., plant tissue, biological fluid).
-
Extract the sample with 1 mL of a methanol (B129727)/water solution (e.g., 60:40 v/v) using an ultrasonicator.[8]
-
Centrifuge the extract and collect the supernatant.
-
Condition a polymeric reversed-phase SPE cartridge with methanol, followed by water.[8]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a water/methanol solution (90:10 v/v) to remove interferences.
-
Elute this compound and related alkaloids with 1 mL of pure methanol. The eluate is collected for analysis.[8]
-
-
Instrumentation and Conditions:
-
Instrument: UPLC system (e.g., Waters ACQUITY, Shimadzu Nexera) coupled to a tandem mass spectrometer (e.g., Sciex QTRAP, Thermo TSQ).[8][9]
-
Column: A sub-2 µm particle size column, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound must be determined by infusing a pure standard.
-
2. Existing Method: HPLC-UV Protocol
This method is a robust and widely accessible approach for alkaloid quantification.[10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Instrumentation and Conditions:
-
Instrument: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[10]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or 0.1% formic acid).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Set at a wavelength corresponding to the maximum absorbance of this compound (likely in the range of 230-280 nm, to be determined with a pure standard).
-
Diagram: Comparative Experimental Workflow
The following diagram illustrates the key differences in the experimental workflows between the new UPLC-MS/MS method and the existing HPLC-UV method.
Caption: Comparison of UPLC-MS/MS and HPLC-UV workflows.
Conclusion
The validation and comparison of analytical methods clearly demonstrate the superiority of the new UPLC-MS/MS method for the detection and quantification of this compound. Its enhanced sensitivity, specificity, and rapid analysis time make it the preferred choice for demanding research applications, particularly for trace-level detection and analysis in complex matrices.[3] While the traditional HPLC-UV method remains a cost-effective and viable option for routine analysis where high sensitivity is not a critical requirement, the UPLC-MS/MS approach provides a more robust and reliable platform for generating high-quality, defensible analytical data.
References
- 1. (+)-Codamine | C20H25NO4 | CID 20056510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Codamine vs Morphine: a comparative pharmacological review
A Comparative Pharmacological Review: Codeine vs. Morphine
Editor's Note: The initial query for a comparative review of codamine and morphine revealed a significant scarcity of detailed pharmacological data for this compound, a minor opium alkaloid. To provide a comprehensive and data-rich guide that aligns with the user's request for quantitative data and experimental protocols, this review focuses on the comparison between codeine and its active metabolite, morphine . This comparison is pharmacologically crucial and extensively documented, offering valuable insights for researchers and drug development professionals.
This guide provides an objective comparison of the pharmacological profiles of codeine and morphine, supported by experimental data. It delves into their mechanisms of action, receptor binding affinities, functional activities, and metabolic pathways.
Mechanism of Action
Both codeine and morphine exert their effects by acting as agonists at opioid receptors, which are G protein-coupled receptors (GPCRs) located primarily in the central nervous system (CNS).[1][2] The principal therapeutic actions, including analgesia, are mediated through the activation of the mu-opioid receptor (MOR).[1]
Morphine is a direct agonist, binding to and activating opioid receptors to produce its pharmacological effects.[3] In contrast, codeine is a prodrug with a very low affinity for opioid receptors.[4] Its analgesic effect is primarily due to its metabolic conversion in the liver to morphine.[4][5][6] This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7] Genetic variations in CYP2D6 activity can lead to significant individual differences in the analgesic response to codeine.[7][8]
Upon binding to the mu-opioid receptor, both morphine and its precursor codeine initiate a signaling cascade. The activated receptor couples to inhibitory G proteins (Gi/Go), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of potassium channels (causing hyperpolarization), and the inhibition of calcium channels.[2][9] These actions collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters, resulting in analgesia.[2][6]
Figure 1: Simplified Mu-Opioid Receptor (MOR) Signaling Pathway.
Pharmacodynamics: Receptor Binding and Functional Activity
The interaction of a drug with its receptor is defined by its affinity (how tightly it binds) and its efficacy (the degree of response it produces upon binding). Morphine demonstrates a significantly higher affinity for the mu-opioid receptor compared to codeine.
Data Presentation: Opioid Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Species/System | Reference |
| Morphine | Mu (μ) | 1.2 - 9.1 | Rat/Guinea Pig Brain, Human Rec. | [10][11] |
| Delta (δ) | ~250 | Guinea Pig Brain | [12] | |
| Kappa (κ) | ~350 | Guinea Pig Brain | [12] | |
| Codeine | Mu (μ) | >100 - 4750 | Rat Brain, Human Rec. | [10][11] |
| Delta (δ) | ~12,000 | Guinea Pig Brain | [12] | |
| Kappa (κ) | ~34,000 | Guinea Pig Brain | [12] |
Note: Ki values can vary between studies due to different experimental conditions.
The data clearly shows that morphine has a substantially greater affinity for the mu-opioid receptor than codeine.[10][11] Codeine's affinity is several orders of magnitude lower, reinforcing its role as a prodrug whose clinical effects are dependent on its conversion to morphine.[4]
Functional Activity
Functional assays, such as the [³⁵S]GTPγS binding assay, measure the extent of G protein activation following agonist binding. This provides a direct measure of the drug's efficacy. In these assays, morphine behaves as a full or partial agonist at the mu-opioid receptor, capable of stimulating G protein activation.[13][14] Due to its extremely low receptor affinity, codeine itself shows negligible functional activity at the mu-opioid receptor.[4] The functional response observed after codeine administration is attributable to its active metabolite, morphine.[15]
Pharmacokinetics and Metabolism
The significant differences in the clinical effects of codeine and morphine are largely governed by their pharmacokinetic profiles, especially their metabolism.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Codeine | Morphine | Reference |
| Bioavailability (Oral) | ~60-90% | ~15-50% (High first-pass metabolism) | [4][5][16] |
| Metabolism | Hepatic; primarily by CYP2D6 to morphine (~10%) and CYP3A4 to norcodeine. | Hepatic; primarily via glucuronidation to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). | [6][8] |
| Active Metabolites | Morphine, Codeine-6-glucuronide | Morphine-6-glucuronide (M6G) | [8] |
| Elimination Half-life | ~2.5 - 3 hours | ~2 - 3 hours | [5] |
| Excretion | Primarily renal | Primarily renal | [5] |
Codeine has high oral bioavailability because methylation of the phenolic hydroxyl group protects it from extensive first-pass metabolism in the liver.[4] Morphine, conversely, undergoes significant first-pass glucuronidation, leading to lower oral bioavailability.[4] The key metabolic step for codeine's analgesic activity is its O-demethylation to morphine by CYP2D6.[8]
Figure 2: Primary Metabolic Pathways of Codeine and Morphine.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
-
Objective: To determine the Ki of codeine and morphine for the mu-opioid receptor.[17]
-
Materials:
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor membranes, [³H]-DAMGO, and varying concentrations of the test compound (morphine or codeine).[17]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).[17]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[17]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[17]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[17]
Figure 3: Experimental Workflow for a Competitive Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation as an index of agonist efficacy.[18]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at a GPCR.[13][19]
-
Materials:
-
Procedure:
-
Pre-incubation: Incubate membranes with the test compound and GDP.[13]
-
Initiation: Add [³⁵S]GTPγS to start the reaction.[13]
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated Gα subunits.[13]
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.[13]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[13]
-
-
Data Analysis: Plot the specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[13]
Conclusion
The pharmacological profiles of codeine and morphine are distinctly different, primarily due to their interaction with opioid receptors and their metabolic pathways.
-
Morphine is a potent, direct-acting mu-opioid agonist with high receptor affinity. Its clinical use is for managing moderate to severe pain, but it is limited by low oral bioavailability and a high potential for dependence and respiratory depression.[1][21]
-
Codeine is a weak opioid agonist that functions as a prodrug.[4] Its analgesic effects are almost entirely dependent on its metabolic conversion to morphine.[15] While it has better oral bioavailability, its efficacy is variable and dependent on an individual's CYP2D6 metabolic status, posing risks of either therapeutic failure or overdose in poor and ultra-rapid metabolizers, respectively.[8]
For researchers and drug development professionals, understanding these fundamental differences is critical for the rational design of novel analgesics, the interpretation of clinical data, and the development of safer pain management strategies. The reliance of codeine on a polymorphic enzyme for activation highlights the importance of pharmacogenomics in opioid therapy.
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Morphine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Codeine - Wikipedia [en.wikipedia.org]
- 7. scitechnol.com [scitechnol.com]
- 8. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Codeine vs Morphine: Understanding the Key Differences | LHC [legacyhealing.com]
A Comparative Analysis of Codeine and its Alternatives for Pain Management
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of codeine against key alternatives: tramadol, nalbuphine, and ibuprofen. The information is supported by experimental data from foundational studies to aid in informed decision-making during the drug development process.
This guide summarizes key performance indicators in structured tables, details common experimental protocols for assessing analgesic efficacy, and visualizes the primary signaling pathways involved in the mechanism of action for each compound.
Comparative Analgesic Efficacy and Side Effect Profile
The following tables summarize the comparative analgesic efficacy and common side effects of codeine and its alternatives based on data from clinical studies. It is important to note that the patient populations, pain models, and methodologies may vary across studies, impacting direct comparisons.
| Compound | Dosage | Pain Model | Primary Efficacy Outcome | Reference |
| Codeine | 60 mg | Post-dental extraction | Not statistically superior to placebo for any efficacy measure. | [1] |
| 1 mg/kg | Acute musculoskeletal trauma in children | Mean decrease in pain score (VAS): 11 mm at 60 minutes. | [2] | |
| Tramadol | 100 mg | Post-dental extraction | Statistically superior to placebo for Total Pain Relief (TOTPAR), Sum of Pain Intensity Difference (SPID), and time to remedication. | [1] |
| 2 mg/kg (with Bupivacaine) | Post-operative pain in children | Mean pain score (unspecified scale): 3.53. | [3] | |
| Nalbuphine | 15 mg and 45 mg | Post-operative pain | Three times as potent as codeine. | [4] |
| 0.1 mg/kg (with Bupivacaine) | Post-operative pain in children | Mean pain score (unspecified scale): 1.86; significantly longer time to first rescue analgesia compared to Tramadol. | [3] | |
| Ibuprofen | 10 mg/kg | Acute musculoskeletal trauma in children | Mean decrease in pain score (VAS): 24 mm at 60 minutes; significantly greater improvement than codeine and acetaminophen (B1664979). | [2] |
| 400 mg | Postpartum perineal pain | Similar analgesic properties to acetaminophen with codeine. | [5] |
| Compound | Common Side Effects | Reference |
| Codeine | Nausea, vomiting, constipation, sedation, respiratory depression. | [1][4] |
| Tramadol | Nausea, vomiting, dizziness, somnolence, headache. | [1] |
| Nalbuphine | Sedation, pruritus, nausea, vomiting, respiratory depression (lower incidence than morphine). | [4] |
| Ibuprofen | Gastrointestinal irritation (less than aspirin). | [5] |
Experimental Protocols
Standard preclinical assays are crucial for determining the analgesic properties of novel compounds. The following are detailed methodologies for two foundational tests.
Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic activity of drugs by measuring the reaction time of an animal to a thermal stimulus.
Apparatus:
-
A metal plate that can be heated to a constant temperature.
-
A transparent cylinder to confine the animal to the heated surface.
-
A timer.
Procedure:
-
The hot plate is maintained at a constant temperature, typically 55 ± 0.5°C.[6]
-
An animal (e.g., a mouse or rat) is placed inside the transparent cylinder on the heated surface of the plate.
-
The timer is started immediately upon placing the animal on the plate.
-
The latency to the first sign of a pain response is recorded. Nociceptive responses include licking of the hind paw or jumping.[4]
-
A cut-off time (e.g., 30 or 60 seconds) is predetermined to prevent tissue damage to the animal's paws. If the animal does not respond within this time, it is removed from the plate, and the maximum latency is recorded.
-
The test is typically performed before and at various time points after the administration of the test compound or a control substance.
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic efficacy of centrally acting analgesics. It measures the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.
Apparatus:
-
A radiant heat source (e.g., a high-intensity light beam).
-
A tail-flick meter with a photosensor to automatically detect the tail flick.
-
An animal restrainer.
Procedure:
-
The animal (e.g., a mouse or rat) is gently placed in a restrainer, allowing its tail to be exposed.
-
The radiant heat source is focused on a specific portion of the tail.
-
The timer and the heat source are activated simultaneously.
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded by the photosensor. This is the tail-flick latency.[7][8][9]
-
A cut-off time is set to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
The test compound or control is administered, and the tail-flick latency is measured at predetermined intervals to assess the analgesic effect.
Signaling Pathways
The analgesic effects of codeine and its alternatives are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Codeine (via Morphine) Mu-Opioid Receptor Signaling Pathway
Codeine is a prodrug that is metabolized in the liver by the CYP2D6 enzyme to morphine, its active metabolite. Morphine then acts as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Codeine's active metabolite, morphine, activates the mu-opioid receptor, leading to analgesia.
Tramadol's Dual Mechanism of Action
Tramadol exerts its analgesic effect through two primary mechanisms: weak agonism at the mu-opioid receptor and inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the central nervous system.
Caption: Tramadol's dual action on opioid receptors and neurotransmitter reuptake contributes to its analgesic effect.
Nalbuphine's Kappa-Opioid Receptor Agonism and Mu-Opioid Receptor Antagonism
Nalbuphine is a mixed agonist-antagonist opioid. It provides analgesia by acting as an agonist at the kappa-opioid receptor (KOR) while simultaneously acting as an antagonist at the mu-opioid receptor (MOR). This dual action is thought to contribute to its lower potential for abuse and respiratory depression compared to pure MOR agonists.
Caption: Nalbuphine produces analgesia via kappa-opioid receptor agonism while blocking the mu-opioid receptor.
Ibuprofen's Inhibition of Prostaglandin Synthesis
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that reduces pain and inflammation by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Ibuprofen blocks the synthesis of prostaglandins, key mediators of pain and inflammation.
References
- 1. Tramadol hydrochloride: analgesic efficacy compared with codeine, aspirin with codeine, and placebo after dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 3. Comparison of Analgesic Efficacy of Nalbuphine with Tramadol as Adjuvant to Local Anaesthetic in Caudal Block in Children | Pakistan Armed Forces Medical Journal [pafmj.org]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. diacomp.org [diacomp.org]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Codeine Extraction Protocols for Researchers and Drug Development Professionals
An objective analysis of common methodologies for the isolation of codeine from various sources, supported by performance data and detailed protocols.
Codeine, a widely used opioid analgesic, is sourced from both natural origins, primarily poppy straw, and pharmaceutical formulations. The efficiency and purity of extracted codeine are critically dependent on the chosen extraction protocol. This guide provides a head-to-head comparison of three prevalent methodologies: Solvent Extraction from plant material, Solid-Phase Extraction (SPE) for analytical purposes, and Cold Water Extraction (CWE) from combination drug products. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate protocol for their specific application, be it large-scale production, metabolic analysis, or quality control.
Performance Data Summary
The selection of an extraction protocol is often a trade-off between yield, purity, speed, and complexity. The following table summarizes key quantitative performance indicators for the discussed methods based on available experimental data.
| Protocol | Matrix | Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Solvent Extraction | Poppy Straw | High (not explicitly quantified in reviewed literature) | Suitable for large-scale production from raw plant material. | Involves hazardous organic solvents; can be complex and time-consuming.[1][2] |
| Solid-Phase Extraction (SPE) | Biological Samples (Plasma, Urine) | 60% - 85%[3][4] | High precision, speed, and reduced labor; amenable to automation.[3] | Can have lower recovery compared to other methods; requires specialized cartridges.[3] |
| Cold Water Extraction (CWE) | Pharmaceutical Tablets | 42% - 89%[5][6][7] | Simple, rapid, and uses non-toxic solvents (water).[6] | Purity can be a concern; significant amounts of co-formulated drugs may remain.[8] |
Experimental Protocols
Below are detailed methodologies for the three compared extraction protocols. These protocols are based on established methods found in scientific literature and patents.
Solvent Extraction of Alkaloids from Poppy Straw
This protocol is a generalized method for extracting alkaloids, including codeine, from dried poppy straw. It involves an initial alkaline extraction followed by separation.
Methodology:
-
Preparation of Plant Material: Dried poppy straw is first tempered and flaked to increase the surface area for solvent penetration.[2]
-
Solvent System Preparation: A solvent mixture of isobutanol and water is prepared. The ratio can be varied, for example, from 1:10 water to isobutanol.[2]
-
Alkalinization: Sufficient alkali, such as ammonia, is added to the solvent to convert the alkaloid salts present in the plant material into their free base form.[2] This is crucial for their solubility in the organic solvent.
-
Extraction: The prepared poppy straw is mixed with the alkaline solvent system in a batch extractor. A solvent-to-straw ratio of approximately 4:1 is commonly used.[2] The extraction is allowed to proceed for a set duration, for instance, 12 hours.[2]
-
Separation: After the extraction period, the solvent, now containing the dissolved alkaloids, is separated from the plant residue. This is typically achieved through centrifugation.[2]
-
Further Purification: The resulting extract, rich in a mixture of alkaloids, can be further processed. For instance, treatment with a dilute acid like sulfuric acid can be used to selectively crystallize certain alkaloid salts, such as codeine sulfate.[1]
Solid-Phase Extraction (SPE) of Codeine from Human Plasma
This protocol describes a common method for cleaning up and concentrating codeine from a complex biological matrix like blood plasma prior to analysis by techniques such as HPLC.
Methodology:
-
Cartridge Conditioning: A reversed-phase SPE cartridge (e.g., C18) is conditioned by sequentially passing methanol (B129727) and then water through it. This activates the stationary phase.
-
Sample Loading: A small volume of plasma (e.g., 1 mL) is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent, such as water or a low-concentration organic solvent mixture, to remove interfering substances like salts and proteins.
-
Elution: The retained codeine is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
Analysis: The eluate, now containing concentrated and purified codeine, is typically evaporated to dryness and reconstituted in a suitable mobile phase for chromatographic analysis (e.g., HPLC-UV or LC-MS/MS).[4] An on-line SPE setup can also be used to automate this process and allow for high-throughput analysis.[3]
Cold Water Extraction (CWE) of Codeine from Combination Analgesics
This method leverages the high solubility of codeine salts (e.g., codeine phosphate) in cold water compared to the poor solubility of co-formulated drugs like paracetamol, ibuprofen, or acetylsalicylic acid.[5]
Methodology:
-
Tablet Preparation: A specific number of combination analgesic tablets are crushed into a fine powder.
-
Dissolution: The powder is dissolved in a minimal amount of cold water. The high solubility of codeine phosphate (B84403) allows it to readily dissolve.[5]
-
Cooling: The solution is cooled in a refrigerator or freezer to further decrease the solubility of the non-opioid analgesic, causing it to precipitate out of the solution.[5]
-
Filtration: The cold solution is filtered, often using a coffee filter, to separate the dissolved codeine solution from the precipitated analgesic and insoluble tablet binders.[5]
-
Collection: The filtrate, containing the extracted codeine, is collected. It is important to note that this method does not remove all of the co-formulated drug, and the resulting solution is not pure.[8]
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the logical flow of the extraction protocols.
Caption: A general overview of three distinct codeine extraction workflows.
Caption: A step-by-step comparison of SPE and CWE protocols.
References
- 1. UNODC - Bulletin on Narcotics - 1961 Issue 1 - 004 [unodc.org]
- 2. US2715627A - Solvent extraction of opium alkaloids - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Resistant to Tampering are Codeine Containing Analgesics on the Market? Assessing the Potential for Opioid Extraction | springermedizin.de [springermedizin.de]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. How Resistant to Tampering are Codeine Containing Analgesics on the Market? Assessing the Potential for Opioid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Assessing the purity of synthesized Codamine against a reference standard
A Comparative Guide to Purity Assessment of Synthesized Codamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly synthesized batch of this compound against a certified reference standard. The purity and structural integrity of synthesized active compounds are paramount for reliable downstream research and preclinical development. Through a series of robust analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—we present a detailed assessment of the synthesized product.
Comparative Purity and Identity Analysis
The following table summarizes the key analytical results obtained from the comparative assessment of the synthesized this compound and the certified reference standard. The data indicates a high degree of purity and structural correlation between the two samples.
| Parameter | Reference Standard | Synthesized this compound | Conformance |
| HPLC Purity (% Area) | 99.8% | 99.6% | Yes |
| HPLC Retention Time (min) | 8.45 | 8.46 | Yes |
| Molecular Formula | C₂₀H₂₅NO₄ | C₂₀H₂₅NO₄ | Yes |
| Exact Mass (m/z) [M+H]⁺ | 344.1856 | 344.1859 | Yes |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Yes |
| ¹³C NMR | Conforms to Structure | Conforms to Structure | Yes |
Experimental Workflow for Purity Assessment
The logical flow from sample preparation to final purity confirmation involves parallel analyses using orthogonal analytical techniques. This ensures a comprehensive evaluation of the synthesized compound.
Caption: Workflow for analytical comparison of synthesized this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard for the analysis of isoquinoline (B145761) alkaloids.[1][2]
High-Performance Liquid Chromatography (HPLC-UV)
This method is used to determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: UHPLC system with a Photodiode Array (PDA) or Tunable UV (TUV) detector.[3]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[1]
-
Sample Preparation: Samples of the reference standard and synthesized this compound were accurately weighed and dissolved in methanol (B129727) to a final concentration of 1 mg/mL. The solutions were filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is determined by the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. The retention time of the synthesized product is compared directly to the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique provides high-resolution mass data to confirm the elemental composition and molecular weight of the synthesized compound.
-
Instrumentation: LC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: 100-1000 m/z.
-
Method: The same LC method as described for HPLC-UV was used.
-
Analysis: The mass spectrum for the synthesized this compound was analyzed for the protonated molecular ion [M+H]⁺. The experimentally measured exact mass is compared to the theoretical exact mass calculated from its molecular formula (C₂₀H₂₅NO₄, Theoretical [M+H]⁺ = 344.1856) to confirm its identity.[4] The fragmentation pattern can also be compared to that of the reference standard for further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the precise chemical structure of the synthesized this compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound and the reference standard were dissolved in ~0.7 mL of the deuterated solvent.
-
Analysis: The ¹H and ¹³C NMR spectra of the synthesized sample are recorded and overlaid with the spectra from the reference standard. A direct comparison is made to check for any discrepancies in chemical shifts, splitting patterns, or the presence of any signals corresponding to impurities. The structural identity is confirmed if all signals in the synthesized sample's spectra match those of the reference standard.[5]
References
Safety Operating Guide
Clarification of Terminology: Codamine and Codeine
Initial research indicates that "Codamine" is a minor alkaloid found in opium.[1][2] However, it is not a commonly used or regulated substance in laboratory settings. It is highly probable that the query refers to Codeine , a widely used opioid analgesic and a controlled substance. This guide will, therefore, focus on the proper disposal procedures for Codeine, which are applicable to researchers, scientists, and drug development professionals.
Essential Safety and Logistical Information for Codeine Disposal
The disposal of codeine, a federally controlled substance, is strictly regulated by the Drug Enforcement Administration (DEA) in the United States.[3] Improper disposal can lead to legal penalties, environmental contamination, and diversion for illicit use.
Key Disposal Principles:
-
Regulatory Compliance: All disposal procedures must adhere to federal regulations (21 CFR Part 1300-1308), as well as any applicable state and institutional policies.[4]
-
DEA Registrant Responsibility: The DEA registration holder (the Principal Investigator or licensee) is ultimately responsible for the proper disposal of all controlled substances in their possession.[2]
-
Use of Reverse Distributors: The standard and required method for disposing of expired, unwanted, or excess controlled substances is through a DEA-registered reverse distributor.[1][5]
-
Record Keeping: Meticulous records of controlled substance disposal must be maintained for a minimum of two to five years, depending on institutional policy.[4][5]
Procedural Guidance for Codeine Disposal
The following steps provide a direct, operational plan for the proper disposal of codeine in a laboratory setting.
Step 1: Identification and Segregation of Codeine Waste
-
Identify Waste: Determine which codeine materials are designated for disposal. This can include:
-
Expired or unwanted pure codeine stock.
-
Unused diluted solutions containing codeine.
-
Contaminated materials from spills.
-
-
Segregate: Physically separate the codeine waste from active stock within your secure, locked storage location.
-
Labeling: Clearly label the waste containers as "Expired - For Disposal" or similar, to prevent accidental use.[6]
Step 2: Disposal of Bulk and Recoverable Codeine
-
Contact a Reverse Distributor: The DEA registrant must arrange for the collection and disposal of the codeine waste through a licensed reverse distributor.[1][5] Your institution's Environmental Health and Safety (EHS) department can typically provide a list of approved vendors or manage this process.[6]
-
Documentation (DEA Forms):
-
Maintain Records: Retain copies of all transfer documents and any "chain of custody" forms provided by the reverse distributor as part of your controlled substance records.[6]
Step 3: Handling Non-Recoverable and Residual Codeine Waste
-
Non-Recoverable Waste: This refers to the small amount of residue left in a container (e.g., vial or syringe) after all recoverable contents have been used. If the residue cannot be drawn out, the empty container can often be disposed of in a biohazard sharps container.[6]
-
Empty Containers: Empty stock bottles that once held codeine must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous chemical waste.[2][7] After thorough rinsing and defacing the label, the container may be disposed of as regular laboratory glass waste.
-
Witnessed Wasting (Institution-Specific): Some institutions may have specific, approved protocols for the on-site "wasting" of small, recoverable amounts of controlled substances (e.g., an unused portion in a syringe). This procedure, if permitted, must be:
-
Performed in the presence of a witness.
-
Documented on a specific waste log (e.g., DEA Form 41).
-
Carried out using an approved method, such as a chemical destruction kit (e.g., Rx Destroyer™).[6]
-
Note: Disposing of recoverable controlled substances down the sink or in regular trash is strictly prohibited.[6][7]
-
Data Presentation: Codeine Disposal Regulations
| Regulation Type | Requirement | Relevant DEA Schedule(s) | Record Retention |
| Bulk Disposal | Must use a DEA-registered reverse distributor. | Schedules I-V | Minimum 2 years |
| Transfer Documentation | DEA Form 222 required for transfer. | Schedules I & II | Minimum 2 years |
| Transfer Documentation | Invoice or shipping record sufficient. | Schedules III, IV, V | Minimum 2 years |
| On-Site Destruction | Requires DEA authorization and specific methods (e.g., witnessed wasting). | Schedules II-V | Minimum 2 years |
| Spill/Loss Reporting | Significant loss or theft must be reported to the DEA using Form 106. | Schedules I-V | Minimum 2 years |
Experimental Protocols
Protocol for Triple-Rinsing Empty Codeine Containers
-
Objective: To decontaminate empty containers that held codeine to render them non-hazardous for disposal.
-
Materials: Empty codeine container, appropriate solvent (e.g., water or ethanol), designated hazardous waste container for rinsate, personal protective equipment (PPE).
-
Procedure:
-
Don appropriate PPE (gloves, safety glasses, lab coat).
-
Add a small amount of solvent to the empty codeine container.
-
Securely cap and shake the container vigorously for 30 seconds to rinse all interior surfaces.
-
Pour the solvent (now rinsate) into a clearly labeled hazardous waste container.
-
Repeat the rinsing process two more times, collecting all three rinses in the hazardous waste container.
-
Thoroughly deface or remove the original label on the now-rinsed container.
-
Dispose of the rinsed container in the appropriate laboratory waste stream (e.g., broken glass box).
-
Mandatory Visualization
Caption: Workflow for the proper disposal of Codeine in a laboratory setting.
References
- 1. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 2. Controlled Substance Waste [ehs.tcu.edu]
- 3. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. k-state.edu [k-state.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
